Technical Documentation Center

2-fluoro-5-(1H-pyrazol-1-yl)benzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-fluoro-5-(1H-pyrazol-1-yl)benzoic acid
  • CAS: 1013769-30-6

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Medicinal Chemistry Applications of 2-Fluoro-5-(1H-pyrazol-1-yl)benzoic Acid

Executive Summary As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate fragment-sized building blocks that dictate the pharmacokinetic and pharmacodynamic trajectories of lead compounds....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate fragment-sized building blocks that dictate the pharmacokinetic and pharmacodynamic trajectories of lead compounds. 2-Fluoro-5-(1H-pyrazol-1-yl)benzoic acid (CAS: 1013769-30-6)[1] represents a highly versatile, privileged scaffold. By integrating a benzoic acid anchor, a strategically positioned ortho-fluorine atom, and a pyrazole moiety, this molecule offers precise control over physicochemical properties such as lipophilicity, pKa, and metabolic stability[2][3].

This technical guide provides an in-depth analysis of the physicochemical profiling, analytical validation, and application of this building block in Fragment-Based Drug Design (FBDD).

Structural & Physicochemical Profiling

Understanding the baseline physicochemical parameters is non-negotiable before integrating a fragment into a high-throughput synthesis pipeline.

Quantitative Data Summary

Table 1: Physicochemical Properties of 2-Fluoro-5-(1H-pyrazol-1-yl)benzoic acid[1][4]

PropertyValueMethod / Source
CAS Number 1013769-30-6Chemical Registry
Molecular Weight 206.176 g/mol Computed
Molecular Formula C10H7FN2O2Chemical Registry
Predicted pKa (COOH) ~3.1 - 3.3In silico estimation
Predicted pKa (Pyrazole) < 1.5In silico estimation
Topological Polar Surface Area 55.1 ŲComputed
Hydrogen Bond Donors 1Structural Analysis
Hydrogen Bond Acceptors 4Structural Analysis
Rotatable Bonds 2Structural Analysis
Mechanistic Insights into Structural Features
  • The Ortho-Fluorine Effect: Fluorine is the most electronegative element, and its strategic placement ortho to the carboxylic acid profoundly impacts the molecule's electronics. The strong inductive electron-withdrawing effect (-I) stabilizes the carboxylate anion, effectively lowering the pKa of the acid compared to unsubstituted benzoic acid[5][6]. This pKa modulation increases the fraction of the ionized species at physiological pH (7.4), which enhances aqueous solubility while simultaneously reducing the risk of off-target hERG liability often associated with highly lipophilic neutral acids. Furthermore, the highly polarized C-F bond acts as a conformational lock via electrostatic repulsion with the carbonyl oxygen, reducing the entropic penalty upon target binding[5].

  • The Pyrazole Moiety: The 1H-pyrazole ring is a well-documented privileged structure in medicinal chemistry[7][8]. Substituted at the 5-position of the phenyl ring, it serves as a robust bioisostere for amide or phenol groups. It provides a distinct hydrogen-bond acceptor profile (via the N2 nitrogen) and enables pi-pi stacking interactions within hydrophobic protein pockets[9][10].

Analytical & Characterization Workflows

To ensure scientific integrity, empirical validation of computed properties is required. Below are the self-validating protocols for determining the pKa and LogD of this specific fluorinated fragment.

Workflow Start Compound: 2-Fluoro-5-(1H-pyrazol-1-yl) benzoic acid pKa pKa Determination (Potentiometric) Start->pKa LogD LogD (pH 7.4) (Shake-Flask) Start->LogD Solubility Co-solvent Titration (MeOH/H2O) pKa->Solubility Biphasic Octanol/PBS Eq. Centrifugation LogD->Biphasic Extrapolate Yasuda-Shedlovsky Extrapolation Solubility->Extrapolate Result Validated Physicochemical Profile Extrapolate->Result LCMS LC-MS/MS Quantification Biphasic->LCMS LCMS->Result

Workflow for pKa and LogD determination of the fluorinated building block.

Protocol 1: Potentiometric pKa Determination via Co-Solvent Extrapolation

Rationale: The neutral form of 2-fluoro-5-(1H-pyrazol-1-yl)benzoic acid exhibits poor aqueous solubility, which can lead to precipitation during standard aqueous titration, yielding false inflection points. We utilize a methanol/water co-solvent system followed by Yasuda-Shedlovsky extrapolation to bypass this limitation.

Step-by-Step Methodology:

  • Preparation: Prepare a 1.0 mM solution of the compound in three distinct co-solvent mixtures: 30%, 40%, and 50% Methanol in HPLC-grade water. Add 0.15 M KCl to each to maintain a constant ionic strength.

  • Titration: Using an automated potentiometric titrator, titrate each solution with standardized 0.1 M KOH from pH 2.0 to 11.0 at a constant temperature of 25.0 ± 0.1 °C.

  • Data Acquisition: Record the apparent pKa (psKa) for the carboxylic acid protonation state at each methanol ratio.

  • Extrapolation (Self-Validation System): Plot the psKa values against the inverse dielectric constant of the respective co-solvent mixtures (Yasuda-Shedlovsky plot). A linear regression ( R2>0.99 ) validates the absence of precipitation during the run. The y-intercept represents the true aqueous pKa.

Protocol 2: LogD (pH 7.4) Determination via Shake-Flask and LC-MS/MS

Rationale: While LogP describes the partitioning of the neutral species, LogD at pH 7.4 is critical for predicting in vivo membrane permeability. LC-MS/MS is employed over UV-Vis to provide superior sensitivity and to allow for mass balance validation.

Step-by-Step Methodology:

  • System Equilibration: Vigorously stir n-octanol and 10 mM Phosphate Buffered Saline (PBS, pH 7.4) together for 24 hours to ensure mutual saturation.

  • Spiking: Spike the compound from a 10 mM DMSO stock into the biphasic system (final DMSO concentration < 1% v/v to prevent co-solvent effects on partitioning).

  • Partitioning: Agitate the mixture via orbital shaking at 300 rpm for 1 hour at 25°C.

  • Phase Separation (Critical Causality): Centrifuge the mixture at 3000 x g for 15 minutes. Why? Centrifugation is mandatory to break micro-emulsions at the interface; failure to do so artificially elevates the aqueous phase concentration, artificially depressing the LogD value.

  • Quantification: Aliquot both the octanol and aqueous phases. Dilute appropriately and analyze via LC-MS/MS using Multiple Reaction Monitoring (MRM).

  • Mass Balance Check (Self-Validation System): Calculate the total mass recovered from both phases. A recovery of <90% indicates non-specific binding to glassware or precipitation at the interface, thereby invalidating the assay.

Mechanistic Role in Fragment-Based Drug Design (FBDD)

In FBDD, 2-fluoro-5-(1H-pyrazol-1-yl)benzoic acid acts as an ideal starting vector, offering multiple points of diversification.

FBDD Fragment Fragment Hit (CAS: 1013769-30-6) Carboxyl Carboxylic Acid (Salt Bridge / H-Bond) Fragment->Carboxyl Fluorine Ortho-Fluorine (Conformational Lock) Fragment->Fluorine Pyrazole Pyrazole Ring (Pi-Stacking / H-Acceptor) Fragment->Pyrazole Opt1 Amide Coupling (Library Generation) Carboxyl->Opt1 Fluorine->Opt1 Opt2 Cross-Coupling (Vector Extension) Pyrazole->Opt2 Lead Optimized Lead Compound Opt1->Lead Opt2->Lead

Fragment-based drug design workflow utilizing the pyrazole-benzoic acid scaffold.

The carboxylic acid serves as a primary anchoring group, forming robust salt bridges with basic residues (e.g., Arginine or Lysine) or coordinating with active-site metal ions (e.g., in metalloenzymes). The ortho-fluorine not only protects the aromatic ring from cytochrome P450-mediated oxidative metabolism but also ensures the carboxylate maintains a favorable binding geometry[2][11]. Meanwhile, the pyrazole ring projects into adjacent sub-pockets, allowing for vector extension via cross-coupling methodologies to build out the lead compound's affinity and selectivity profile[7][8].

References

  • Ojima, I., et al. "Applications of Fluorine in Medicinal Chemistry." ACS Publications. Available at: [Link]

  • Böhm, H. J., et al. "Fluorine in medicinal chemistry." Chembiochem 5.5 (2004): 637-643. Available at:[Link]

  • Scribd. "Buku Referensi Spektrofotometri | PDF | Analytical Chemistry". Scribd. Available at: [Link]

  • Shah, P., & Westwell, A. D. "The role of fluorine in medicinal chemistry." Journal of Enzyme Inhibition and Medicinal Chemistry 22.5 (2007): 527-540. Available at:[Link]

  • MDPI. "The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications". Pharmaceuticals (2024). Available at:[Link]

  • Purser, S., et al. "The Many Roles for Fluorine in Medicinal Chemistry." ACS Publications. Available at: [Link]

Sources

Exploratory

Unlocking the Pharmacological Potential of Pyrazolylbenzoic Acid Derivatives: A Technical Guide to Target Validation and Assay Design

Executive Summary Pyrazolylbenzoic acid derivatives (PBADs) and their cyclized analogs (such as phthalazinones and chlorophthalazines) represent a highly versatile structural scaffold in modern medicinal chemistry. Chara...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazolylbenzoic acid derivatives (PBADs) and their cyclized analogs (such as phthalazinones and chlorophthalazines) represent a highly versatile structural scaffold in modern medicinal chemistry. Characterized by a pyrazole ring linked or fused to a benzoic acid moiety, these compounds exhibit a broad spectrum of pharmacological activities, most notably as potent anti-inflammatory agents, kinase inhibitors, and anticancer therapeutics[1].

The strategic placement of hydrogen-bond donors and acceptors within the pyrazolylbenzoic acid pharmacophore allows for precise interactions with the ATP-binding pockets of various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and p38 Mitogen-Activated Protein Kinase (MAPK)[2][3]. This whitepaper delves into the mechanistic foundations of PBADs, synthesizes quantitative structure-activity relationship (QSAR) data, and provides self-validating, field-proven protocols for evaluating their pharmacological efficacy.

Mechanistic Foundations: Kinase Inhibition and Cytokine Modulation

The pharmacological versatility of PBADs stems from their ability to act as competitive or allosteric inhibitors across multiple signaling cascades.

Angiogenesis Inhibition via VEGFR-2

Tumor-driven angiogenesis is heavily reliant on the activation of VEGFR-2 by VEGF. Derivatives of pyrazolylbenzoic acid, particularly anilinophthalazines synthesized via 3-substituted 3-hydroxyisoindolin-1-ones, have been shown to reversibly inhibit the tyrosine kinases Flt-1 and KDR (VEGFR-2) with sub-micromolar IC 50​ values[3]. By occupying the hydrophobic gatekeeper pocket of the kinase domain, these compounds block receptor autophosphorylation, thereby arresting endothelial cell proliferation[4].

Anti-Inflammatory Action via p38 MAPK and Cytokine Suppression

In models of chronic inflammation, PBADs and related pyrrole-2,5-dione derivatives exhibit profound inhibitory effects on pro-inflammatory cytokines (IL-6 and TNF-α)[5]. Mechanistically, specific phthalazine-based scaffolds interact with the p38α MAPK pocket—forming critical hydrogen bonds with the Ala157 residue and inducing a conformational flip at Gly110[2]. This targeted inhibition prevents the downstream activation of NF-κB, effectively silencing the inflammatory response in stimulated peripheral blood mononuclear cells (PBMCs)[5].

G PBAD Pyrazolylbenzoic Acid Derivatives (PBADs) VEGFR2 VEGFR-2 Tyrosine Kinase PBAD->VEGFR2 ATP-Competitive Inhibition p38 p38 MAP Kinase PBAD->p38 Allosteric/Gatekeeper Binding Angiogenesis Tumor Angiogenesis (Arrested) VEGFR2->Angiogenesis Blocks Inflammation Pro-inflammatory Cytokines (IL-6, TNF-α Suppressed) p38->Inflammation Blocks

Fig 1: Dual mechanism of PBADs inhibiting VEGFR-2 and p38 MAPK signaling pathways.

Quantitative Pharmacological Profiling

The structural plasticity of the pyrazolylbenzoic acid core allows for extensive functionalization. Table 1 summarizes the pharmacological profile of key derivatives based on recent high-throughput screening data[1][3][5].

Table 1: Pharmacological Efficacy of PBADs and Related Scaffolds

Compound Class / ScaffoldPrimary Target / MechanismIC 50​ / MIC RangePrimary Indication
1-Anilino-phthalazines VEGFR-2 (KDR) Kinase< 0.1 µMSolid Tumors / Anti-angiogenesis
Phthalazine-based Amides p38α MAP Kinase10 – 50 nMRheumatoid Arthritis / Inflammation
Pyrrole-2,5-dione derivatives IL-6 & TNF-α Production1.5 – 5.0 µMAutoimmune Disorders
Chlorophthalazine analogs Bacterial Cell Wall Synthesis0.39 – 0.78 mmol/mLS. aureus / E. coli Infections

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Every step includes a mechanistic justification and an internal quality control (QC) checkpoint to prevent false positives/negatives.

Protocol A: In Vitro Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay for VEGFR-2

Purpose: To quantify the ATP-competitive inhibitory potency of synthesized PBADs against VEGFR-2. Causality of Design: TR-FRET is chosen over standard colorimetric assays because it eliminates compound auto-fluorescence interference—a common artifact with highly conjugated heterocyclic compounds like phthalazines.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35). Why Brij-35? It prevents the hydrophobic PBADs from non-specifically adhering to the microplate walls.

  • Compound Titration: Perform a 10-point, 3-fold serial dilution of the PBAD in 100% DMSO. Transfer 100 nL to a 384-well pro-plate using an acoustic liquid handler.

  • Enzyme Addition: Add 5 µL of recombinant VEGFR-2 kinase (final concentration 1 nM) to the wells. Incubate for 15 minutes at room temperature. Causality: Pre-incubation allows slow-binding allosteric inhibitors to reach equilibrium before ATP introduction.

  • Reaction Initiation: Add 5 µL of a substrate mix containing 2 µM ATP and 50 nM biotinylated poly-GT peptide. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg 2+ and halt kinase activity), Eu-labeled anti-phosphotyrosine antibody, and Streptavidin-APC.

  • Read & Analyze: Read the plate on a multi-mode reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio.

Self-Validation Checkpoint: Calculate the Z'-factor using DMSO-only (negative) and Staurosporine (positive) control wells. Proceed only if Z' > 0.65. If Z' < 0.65, discard the plate, as the assay window is too narrow to reliably differentiate true inhibition from assay noise.

Protocol B: Cell-Based Anti-Inflammatory Assay (PBMC Cytokine ELISA)

Purpose: To evaluate the ability of PBADs to inhibit pro-inflammatory cytokine (IL-6, TNF-α) production in a physiological cellular environment[5]. Causality of Design: Utilizing human PBMCs stimulated with lipopolysaccharide (LPS) selectively triggers the TLR4 pathway, allowing researchers to isolate the compound's effect on downstream inflammatory signaling without confounding generalized cytotoxicity.

Step-by-Step Methodology:

  • Cell Isolation & Seeding: Isolate human PBMCs using density gradient centrifugation. Seed at 1×105 cells/well in a 96-well plate in RPMI-1640 medium supplemented with 10% FBS.

  • Compound Treatment: Pre-treat cells with PBADs (0.1, 1.0, and 10 µM) for 1 hour.

  • Stimulation: Add LPS (1 µg/mL final concentration) to the wells. Incubate for 24 hours at 37°C, 5% CO 2​ . Causality: A 24-hour window is optimal for the accumulation of secreted IL-6 and TNF-α in the supernatant without significant nutrient depletion.

  • Supernatant Harvesting: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the cell-free supernatant.

  • ELISA & Viability Counter-Screen: Quantify IL-6 and TNF-α using standard sandwich ELISA kits. Concurrently, perform an MTT or CellTiter-Glo assay on the remaining cells in the plate.

Self-Validation Checkpoint: The MTT/CellTiter-Glo counter-screen is critical. If a compound shows a 90% reduction in cytokines but also a >20% reduction in cell viability, the compound is flagged as cytotoxic, not anti-inflammatory. True pharmacological hits must suppress cytokines while maintaining >95% cell viability.

G Step1 Compound Synthesis & QC Step2 Primary Screen: TR-FRET Kinase Assay Step1->Step2 Step3 QC Checkpoint: Z'-factor > 0.65 Step2->Step3 Step4 Cellular Assay: PBMC Cytokine ELISA Step3->Step4 Step5 Counter-Screen: Cell Viability (MTT) Step4->Step5

Fig 2: Self-validating experimental workflow for PBAD pharmacological screening.

Future Perspectives in Drug Development

The transition of pyrazolylbenzoic acid derivatives from bench to bedside hinges on optimizing their pharmacokinetic (PK) profiles. While the core scaffold is highly potent, its planar, hydrophobic nature can lead to poor aqueous solubility. Future drug development efforts should focus on:

  • Prodrug Strategies: Masking the carboxylic acid moiety to enhance oral bioavailability.

  • Isosteric Replacements: Substituting the benzoic acid ring with bioisosteres (e.g., tetrazoles) to improve metabolic stability against hepatic glucuronidation.

  • Targeted Delivery: Conjugating PBADs to monoclonal antibodies (ADCs) for localized delivery to tumor microenvironments, thereby maximizing VEGFR-2 inhibition while minimizing systemic toxicity[3][6].

By adhering to rigorous, self-validating screening protocols, researchers can effectively harness the immense pharmacological potential of pyrazolylbenzoic acid derivatives, accelerating the discovery of next-generation anti-inflammatory and anticancer therapeutics.

References

  • Synthesis of 4-Substituted Chlorophthalazines, Dihydrobenzoazepinediones, 2-Pyrazolylbenzoic Acid, and 2-Pyrazolylbenzohydrazide via 3-Substituted 3-Hydroxyisoindolin-1-ones. The Journal of Organic Chemistry, 2012. URL:[Link]

  • Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. Molecules, 2022. URL:[Link]

  • Phthalic anhydride (PA): a valuable substrate in organic transformations. RSC Advances, 2023. URL:[Link]

  • Discovery of Highly Selective and Potent p38 Inhibitors Based on a Phthalazine Scaffold. Journal of Medicinal Chemistry, 2008. URL:[Link]

  • New Anilinophthalazines as Potent and Orally Well Absorbed Inhibitors of the VEGF Receptor Tyrosine Kinases Useful as Antagonists of Tumor-Driven Angiogenesis. Journal of Medicinal Chemistry, 2000. URL:[Link]

  • Arylphthalazines as potent, and orally bioavailable inhibitors of VEGFR-2. ResearchGate (Bioorganic & Medicinal Chemistry Letters). URL:[Link]

Sources

Foundational

Preclinical Toxicity and Safety Profiling of 2-Fluoro-5-(1H-pyrazol-1-yl)benzoic Acid: A Technical Guide

Executive Summary As a Senior Application Scientist, evaluating a novel chemical entity (NCE) requires moving beyond basic hazard checklists to understand the mechanistic drivers of toxicity. 2-fluoro-5-(1H-pyrazol-1-yl)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, evaluating a novel chemical entity (NCE) requires moving beyond basic hazard checklists to understand the mechanistic drivers of toxicity. 2-fluoro-5-(1H-pyrazol-1-yl)benzoic acid is a highly specific pharmacophore combining a halogenated benzoic acid with a pyrazole heterocycle. While this structural combination is highly valuable in medicinal chemistry and antibacterial research, it introduces distinct toxicological liabilities.

This whitepaper provides an in-depth, causality-driven framework for the preclinical safety assessment of this compound, aligning with international regulatory standards to de-risk its path toward clinical application.

Structural Pharmacophore Analysis & Predictive Toxicology

To design an effective safety evaluation, we must first dissect the molecule into its core structural components to anticipate its biological behavior.

The Fluorobenzoic Acid Scaffold

Halogenated benzoic acids are classic mucosal and dermal irritants. The strongly electron-withdrawing nature of the fluorine atom at the ortho position (relative to the carboxylic acid) increases the acidity of the molecule (lowers the pKa). According to established safety data for similar fragments like 4-fluorobenzoic acid, this moiety drives specific localized toxicities, notably skin irritation (H315), serious eye irritation (H319), and respiratory tract irritation (H335)[1].

The Pyrazole Heterocycle

The pyrazole ring introduces a more complex systemic liability. Unsubstituted or N-linked pyrazoles are notorious for their ability to interact with hepatic Cytochrome P450 (CYP) enzymes. The basic nitrogen in the pyrazole ring contains a lone pair of electrons that can coordinate directly with the heme iron of CYP enzymes[2]. This coordination leads to competitive, and sometimes time-dependent, inhibition of critical metabolic isoforms (e.g., CYP3A4, CYP2B)[3]. Historically, pyrazole derivatives have been documented to inhibit alcohol dehydrogenase (ADH) and various CYP pathways, occasionally leading to hepatotoxicity if clearance mechanisms are saturated[4].

CYP_Pathway Compound 2-fluoro-5-(1H-pyrazol-1-yl) benzoic acid CYP Hepatic CYP450 (e.g., CYP3A4, CYP2B) Compound->CYP Pyrazole N-binding Toxicity CYP Inhibition / DDI Risk Compound->Toxicity Competitive Inhibition Metabolite Oxidative Clearance CYP->Metabolite Normal Metabolism

Fig 1: Proposed mechanism of CYP450 interaction and competitive inhibition by the pyrazole moiety.

Regulatory Safety Assessment Framework

To advance 2-fluoro-5-(1H-pyrazol-1-yl)benzoic acid into human clinical trials, the toxicological workup must strictly adhere to the ICH M3(R2) guidelines[5]. This regulatory framework mandates a tiered approach: establishing in vitro metabolic liabilities before proceeding to in vivo acute and repeated-dose mammalian studies[6].

By leveraging the predictive structural data, we can design targeted, self-validating experimental protocols that satisfy regulatory requirements while minimizing animal use (the 3Rs principle).

Self-Validating Experimental Protocols

Do not merely execute assays; design them to prove their own validity. The following protocols are engineered with internal feedback loops to ensure absolute data integrity.

Protocol 1: In Vitro Cytochrome P450 Inhibition Assay (Fluorometric)

Objective: Quantify the Drug-Drug Interaction (DDI) risk posed by the pyrazole moiety's affinity for CYP heme iron. Causality: Determining the IC50 of the compound against major CYP isoforms (CYP3A4, CYP2D6, CYP2C9) dictates whether the drug will cause toxic accumulation of co-administered therapeutics.

Step-by-Step Methodology:

  • Preparation: Seed human liver microsomes (HLMs) or recombinant CYP enzymes in a 96-well plate at a concentration of 0.5 mg/mL protein.

  • Compound Spiking: Add 2-fluoro-5-(1H-pyrazol-1-yl)benzoic acid in a serial dilution (0.1 µM to 100 µM) using DMSO (final DMSO concentration <0.1% to prevent solvent-induced enzyme denaturation).

  • Control Integration (The Self-Validating Step): In parallel wells, run a known potent inhibitor (e.g., Ketoconazole for CYP3A4) and a vehicle-only control. Logic: If the Ketoconazole curve fails to produce an IC50 < 1 µM, the entire plate is invalidated, ensuring no false negatives for our NCE.

  • Reaction Initiation: Add a fluorogenic substrate (e.g., Vivid® BOMR) and NADPH (1 mM) to initiate metabolism.

  • Kinetic Reading: Measure fluorescence continuously for 30 minutes at 37°C. Calculate the IC50 based on the reduction of fluorescent metabolite formation relative to the vehicle control.

Protocol 2: Acute Oral Toxicity (OECD 423 Up-and-Down Procedure)

Objective: Establish the LD50 cut-off and Globally Harmonized System (GHS) hazard classification. Causality: Traditional LD50 testing wastes animals. The OECD 423 method uses a biometric step-wise approach. Based on the moderate toxicity profile of fluorobenzoic acids[1], 300 mg/kg is the statistically optimal starting dose to establish safety margins without unnecessary lethality[7].

Step-by-Step Methodology:

  • Dosing Cohort 1: Administer a single oral gavage dose of 300 mg/kg to three nulliparous, non-pregnant female Wistar rats[8][9].

  • Observation: Monitor continuously for 24 hours, then daily for 14 days, tracking body weight, mucosal irritation, and behavioral anomalies.

  • Decision Matrix (The Self-Validating Step): The protocol is inherently self-correcting. The mortality outcome strictly dictates the next step:

    • If 0-1 rats die: Escalate the dose to 2000 mg/kg in a new cohort of 3 rats.

    • If ≥2 rats die: Reduce the dose to 50 mg/kg in a new cohort.

  • Pathology: Perform gross necropsy on all animals at day 14 to assess organ-specific toxicity (particularly liver and respiratory tract).

OECD423 Start Initial Dose: 300 mg/kg (3 Female Rats) Obs 14-Day Observation Start->Obs Survive 0-1 Deaths Obs->Survive Die ≥2 Deaths Obs->Die DoseUp Escalate: 2000 mg/kg Survive->DoseUp Step Up DoseDown Reduce: 50 mg/kg Die->DoseDown Step Down Classify GHS Hazard Classification DoseUp->Classify DoseDown->Classify

Fig 2: OECD 423 Acute Toxic Class method workflow for establishing LD50 and GHS classification.

Quantitative Data Synthesis

Based on the structural pharmacophores and historical data of analogous compounds, the following tables summarize the anticipated quantitative safety thresholds for 2-fluoro-5-(1H-pyrazol-1-yl)benzoic acid.

Table 1: Predictive GHS Hazard Classification Data

Hazard ClassStructural DriverAnticipated GHS CategoryQuantitative Threshold / Indicator
Acute Oral Toxicity Pyrazole / Fluorobenzoic acidCategory 4 or 5LD50 > 300 mg/kg to ≤ 2000 mg/kg
Skin Corrosion/Irritation Fluorobenzoic acid moietyCategory 2Erythema/Edema score ≥ 2.3
Serious Eye Damage Fluorobenzoic acid moietyCategory 2ACorneal opacity score ≥ 1
STOT (Single Exposure) Acidic moietyCategory 3Clinical signs of respiratory irritation

Table 2: Projected CYP450 Isoform Inhibition Profile

CYP IsoformInteraction RiskMechanism of ActionTarget IC50 Threshold for Safety
CYP3A4 HighHeme-coordination via Pyrazole N> 10 µM
CYP2B6 ModerateCompetitive binding> 10 µM
CYP2E1 LowSteric hindrance by benzoic acid> 50 µM
CYP2D6 LowLack of basic amine functionality> 50 µM

References[8] Acute oral toxicity test (OECD 423: 2001). IVAMI. URL: https://www.ivami.com/en/toxicology-and-safety/5966-acute-oral-toxicity-test-oecd-423-2001-epa-environmental-protection-agency-oppts-870-1100-2002-office-of-prevention-pesticides-and-toxic-substances-usa[5] ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline. European Medicines Agency (EMA). URL: https://www.ema.europa.eu/en/ich-m3-r2-non-clinical-safety-studies-conduct-human-clinical-trials-pharmaceuticals-scientific-guideline[7] Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. OECD. URL: https://www.oecd.org/env/test-no-423-acute-oral-toxicity-acute-toxic-class-method-9789264071001-en.htm[6] ICH guideline M3(R2) on non-clinical safety studies for the conduct of human clinical trials and marketing authorisation for pharmaceuticals - Step 5. European Medicines Agency (EMA). URL: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-guideline-m3r2-non-clinical-safety-studies-conduct-human-clinical-trials-marketing-authorisation-pharmaceuticals-step-5_en.pdf[9] Investigations on acute oral toxicity studies of purpurin by application of OECD guideline 423 in rodents. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/31713650/[4] Fomepizole | Goldfrank's Toxicologic Emergencies, 11e. AccessEmergency Medicine (McGraw Hill). URL: https://accesspharmacy.mhmedical.com/content.aspx?bookid=2569&sectionid=210271508[1] Safety Data Sheet: 4-Fluorobenzoic acid. Carl ROTH. URL: https://www.carlroth.com/medias/SDB-227X-IE-EN.pdf[3] Selective inhibition and induction of CYP activity discriminates between the isoforms responsible for the activation of butylated hydroxytoluene and naphthalene in mouse lung. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/11213204/[2] The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. URL: https://www.mdpi.com/1422-0067/24/14/11400

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for Amide Coupling with 2-Fluoro-5-(1H-pyrazol-1-yl)benzoic Acid

Target Audience: Researchers, medicinal chemists, and process development scientists. Content Focus: Mechanistic rationale, reagent selection, and step-by-step protocols for overcoming steric and electronic hurdles in or...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and process development scientists. Content Focus: Mechanistic rationale, reagent selection, and step-by-step protocols for overcoming steric and electronic hurdles in ortho-fluorinated benzoic acids.

Introduction & Mechanistic Rationale

The synthesis of complex benzamides using 2-fluoro-5-(1H-pyrazol-1-yl)benzoic acid presents unique stereoelectronic challenges [1]. While the 1H-pyrazol-1-yl moiety at the 5-position primarily influences the lipophilicity and pharmacokinetic profile of the resulting scaffold, the fluorine atom at the 2-position (ortho to the carboxylic acid) fundamentally alters the reactivity of the carboxyl group during amide bond formation [2].

As a Senior Application Scientist, I frequently observe that standard coupling protocols fail or stall with ortho-fluorobenzoic acids. To achieve high conversions, one must understand the causality of the underlying physical chemistry:

  • Inductive Deactivation of the Carboxylate: Fluorine is highly electronegative. Through strong inductive electron withdrawal (-I effect), it significantly lowers the pKa of the benzoic acid. While this makes deprotonation easier, the resulting carboxylate anion is a poorer nucleophile . Consequently, the initial attack of the carboxylate onto the coupling reagent (e.g., HATU or T3P) is kinetically slower than that of an unfunctionalized benzoic acid.

  • Electrophilic Acceleration of the Active Ester: Once the activated intermediate (e.g., the OAt ester from HATU or the acyl phosphonate from T3P) is successfully formed, the paradigm flips. The same electron-withdrawing fluorine atom now makes the carbonyl carbon highly electrophilic , accelerating the subsequent aminolysis step.

  • Steric Hindrance: The ortho-fluoro group, while smaller than other halogens, still imposes a non-negligible steric penalty around the carbonyl trajectory, necessitating highly efficient leaving groups.

To exploit this reactivity profile, the coupling protocol must utilize highly reactive coupling reagents and strictly control the order of addition to ensure complete activation before or during the introduction of the amine.

Reagent Selection & Quantitative Comparison

For this specific substrate, we recommend two distinct pathways depending on the project phase: HATU for milligram-scale discovery chemistry, and T3P (Propanephosphonic acid anhydride) for gram-scale process chemistry [3].

Table 1: Comparative Analysis of Coupling Reagents for 2-Fluoro-5-(1H-pyrazol-1-yl)benzoic Acid

ParameterHATU / DIPEAT3P / Pyridine (or DIPEA)EDC / HOBt
Primary Use Case Discovery / Library SynthesisScale-up / Process ChemistryLegacy / Baseline
Activation Kinetics Very FastModerateSlow (Stalls with o-Fluoro)
Yield Expectation 85% – 95%80% – 90%40% – 60%
Byproduct Profile Tetramethylurea, HOBt derivativesWater-soluble phosphonate saltsUrea (often hard to remove)
Toxicity/Safety Allergenic, explosive potential on scaleLow toxicity, non-explosiveSensitizer
Workup Complexity Requires chromatographySimple aqueous washRequires chromatography

Experimental Protocols

Protocol A: Discovery-Scale Coupling (HATU-Mediated)

Optimized for rapid conversion and sterically hindered/deactivated amines.

Causality Note: In this protocol, we pre-mix the acid, amine, and HATU before adding the base. Because the ortho-fluoro carboxylate is a weak nucleophile, adding the base last initiates the generation of the carboxylate in the immediate presence of the highly reactive HATU uronium salt, driving the equilibrium forward and minimizing the risk of forming inactive guanidinium byproducts with the amine.

Materials:

  • 2-Fluoro-5-(1H-pyrazol-1-yl)benzoic acid (1.0 equiv, 0.5 mmol)

  • Target Amine (1.1 equiv, 0.55 mmol)

  • HATU (1.2 equiv, 0.6 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol)

  • Anhydrous DMF or DCM (5.0 mL)

Step-by-Step Procedure:

  • Preparation: To an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, add 2-fluoro-5-(1H-pyrazol-1-yl)benzoic acid (103 mg, 0.5 mmol), the target amine (0.55 mmol), and HATU (228 mg, 0.6 mmol).

  • Solvation: Suspend the solids in anhydrous DMF (5.0 mL). Stir at room temperature (20 °C) for 2 minutes under a nitrogen atmosphere.

  • Initiation: Dropwise, add DIPEA (261 µL, 1.5 mmol) over 1 minute. The solution will typically transition to a pale yellow/orange color, indicating the formation of the active OAt ester and subsequent aminolysis.

  • Reaction: Stir the reaction mixture at room temperature for 2 to 4 hours. Monitor completion via LC-MS. (The highly electrophilic nature of the ortho-fluoro active ester usually ensures completion within 2 hours).

  • Workup: Quench the reaction by adding 15 mL of saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 15 mL) to remove DMF, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH depending on the amine).

Protocol B: Process-Scale Coupling (T3P-Mediated)

Optimized for scalability, safety, and chromatography-free isolation.

Causality Note: T3P is a mild, cyclic anhydride. To prevent side reactions and control the mild exotherm, T3P is added slowly to a pre-cooled mixture of the acid, amine, and base [4]. The resulting phosphonate byproducts are entirely water-soluble, allowing for isolation via simple liquid-liquid extraction.

Materials:

  • 2-Fluoro-5-(1H-pyrazol-1-yl)benzoic acid (1.0 equiv, 10.0 mmol)

  • Target Amine (1.05 equiv, 10.5 mmol)

  • T3P (50% solution in EtOAc or DMF) (1.5 equiv, 15.0 mmol)

  • Pyridine or DIPEA (3.0 equiv, 30.0 mmol)

  • Ethyl Acetate (EtOAc) (50 mL)

Step-by-Step Procedure:

  • Preparation: In a 250 mL round-bottom flask, dissolve 2-fluoro-5-(1H-pyrazol-1-yl)benzoic acid (2.06 g, 10.0 mmol) and the target amine (10.5 mmol) in EtOAc (50 mL).

  • Base Addition: Add Pyridine (2.42 mL, 30.0 mmol) to the stirring solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Activation: Slowly add the T3P solution (50% in EtOAc, ~8.9 mL, 15.0 mmol) dropwise via an addition funnel over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours.

  • Workup (The T3P Advantage): Dilute the reaction with an additional 50 mL of EtOAc. Wash the organic layer sequentially with 1.0 M HCl (2 x 30 mL) to remove pyridine, saturated aqueous NaHCO₃ (2 x 30 mL) to hydrolyze and remove the T3P byproducts, and brine (30 mL).

  • Isolation: Dry the organic layer over MgSO₄, filter, and concentrate in vacuo. The product is typically >95% pure by NMR and requires no further chromatography.

Mechanistic Pathway Visualization

The following diagram illustrates the self-validating logic of the T3P-mediated process workflow, highlighting how the ortho-fluoro substituent influences the reaction kinetics at different stages.

G Acid 2-Fluoro-5-(1H-pyrazol-1-yl) benzoic acid Base Base Addition (Pyridine/DIPEA) Deprotonation Acid->Base Step 1 Carboxylate Carboxylate Anion (Weakened nucleophile due to o-Fluoro -I effect) Base->Carboxylate T3P T3P Addition (Propanephosphonic acid anhydride) Activation Step Carboxylate->T3P Step 2 (Rate Limiting) ActiveEster Acyl Phosphonate Intermediate (Highly electrophilic carbonyl due to o-Fluoro) T3P->ActiveEster Amine Amine Nucleophile (R-NH2) Rapid Aminolysis ActiveEster->Amine Step 3 (Accelerated) Byproduct Water-Soluble Phosphonate Salt (Easily removed via aqueous wash) ActiveEster->Byproduct Leaving Group Cleavage Product Target Benzamide Product Amine->Product

Caption: Mechanistic pathway of T3P-mediated amide coupling with ortho-fluorobenzoic acids.

Troubleshooting & Analytical Characterization

  • Incomplete Conversion (Stalled Reaction): If using HATU and the reaction stalls at ~50% conversion, the amine may have reacted directly with HATU to form a guanidinium byproduct. Solution: Switch to the T3P protocol, which does not form guanidinium species, or ensure the amine is added after a brief (2-minute) pre-activation of the acid with HATU and base.

  • Post-Coupling SNAr Liability: Be aware that the resulting ortho-fluoro benzamide is highly activated for Nucleophilic Aromatic Substitution (SNAr). If your downstream synthetic steps involve strong nucleophiles (e.g., primary amines, thiolates) and heat, the fluorine atom may be displaced[4]. Keep subsequent reaction temperatures below 60 °C unless SNAr is the intended transformation.

References

  • Heim, C., et al. (2022). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. ChemRxiv. Retrieved from[Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using T3P. Retrieved from[Link]

  • Shi, S., et al. (2021). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Amides via Site-Selective N–C Bond Cleavage by Cooperative Catalysis. ACS Publications. Retrieved from[Link]

Application

Application Note: Synthesis Pathways for 2-Fluoro-5-(1H-pyrazol-1-yl)benzoic Acid and Its Analogs

Executive Summary 2-Fluoro-5-(1H-pyrazol-1-yl)benzoic acid is a highly versatile building block in medicinal chemistry, frequently utilized as a core scaffold in the development of kinase inhibitors (such as JNK3 inhibit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Fluoro-5-(1H-pyrazol-1-yl)benzoic acid is a highly versatile building block in medicinal chemistry, frequently utilized as a core scaffold in the development of kinase inhibitors (such as JNK3 inhibitors) and novel antibacterial agents[1]. The structural combination of an ortho-fluoro substituent and a meta-pyrazole ring presents unique electronic and steric environments. This guide provides a comprehensive, self-validating protocol for the synthesis of this core scaffold and its downstream analogs, prioritizing scalability, high atom economy, and precise isolation controls.

Mechanistic Rationale & Pathway Design

To construct the critical C–N bond between the pyrazole ring and the benzoic acid core, chemists must choose between Nucleophilic Aromatic Substitution (SNAr) and Transition-Metal-Catalyzed Cross-Coupling.

  • The Limitation of SNAr : While the fluorine atom at the 2-position is highly electron-withdrawing, it primarily activates the 4- and 6-positions of the aromatic ring for SNAr. The 5-position (the target for pyrazole attachment) lacks the necessary resonance stabilization for the Meisenheimer intermediate. Consequently, direct SNAr of 5-bromo-2-fluorobenzoic acid with pyrazole is kinetically unfavorable.

  • The Copper-Catalyzed Ullmann-Type Coupling : The modern Ullmann-type C–N cross-coupling is the premier methodology for this transformation[2]. Utilizing a Copper(I) catalyst paired with a bidentate diamine ligand drastically lowers the activation energy of the oxidative addition and reductive elimination steps[3]. The bidentate ligand prevents the disproportionation of Cu(I) into inactive Cu(0) and Cu(II) species and increases the solubility of the active copper complex in polar aprotic solvents like DMF.

Pathway Visualization

Pathway SM1 5-Bromo-2-fluorobenzoic acid (Electrophile) Cat Catalyst System CuI (10 mol%) Ligand (20 mol%) SM1->Cat SM2 1H-Pyrazole (Nucleophile) SM2->Cat Base Cs2CO3 (2.0 eq) DMF, 90 °C, 12 h Cat->Base Intermediate Cu(III) Intermediate Reductive Elimination Base->Intermediate Product 2-Fluoro-5-(1H-pyrazol-1-yl) benzoic acid Intermediate->Product C-N Bond Formation Analogs Analog Generation (Amides/Esters) Product->Analogs EDC/HOBt or SOCl2

Figure 1: Copper-catalyzed Ullmann C-N coupling workflow and analog generation.

Experimental Protocol: Copper-Catalyzed Ullmann C–N Coupling

This protocol describes the direct coupling of 1H-pyrazole to 5-bromo-2-fluorobenzoic acid without the need for prior esterification, maximizing atom economy[1].

Materials Required
  • Substrates : 5-Bromo-2-fluorobenzoic acid (1.0 equiv), 1H-pyrazole (1.2 equiv).

  • Catalyst & Ligand : Copper(I) iodide (CuI, 0.1 equiv), trans-N,N'-dimethylcyclohexane-1,2-diamine (0.2 equiv).

  • Base & Solvent : Cesium carbonate (Cs₂CO₃, 2.0 equiv), anhydrous N,N-Dimethylformamide (DMF).

Step-by-Step Methodology

Step 1: Reaction Assembly & Degassing

  • Charge a flame-dried Schlenk flask with 5-bromo-2-fluorobenzoic acid, 1H-pyrazole, CuI, and Cs₂CO₃.

  • Evacuate the flask and backfill with argon (repeat for 3 cycles).

  • Add anhydrous DMF via syringe, followed by the addition of trans-N,N'-dimethylcyclohexane-1,2-diamine.

  • Causality & Expertise: Degassing is absolutely critical. Cu(I) is highly susceptible to oxidation by atmospheric oxygen to form Cu(II), which is catalytically inactive for this cycle[2]. Cs₂CO₃ is selected over K₂CO₃ because the larger cesium cation enhances the solubility of the carbonate in DMF and increases the nucleophilicity of the pyrazolate anion[1].

Step 2: Thermal Activation

  • Stir the reaction mixture at 90 °C for 12–16 hours under an argon atmosphere.

  • Causality & Expertise: The oxidative addition of the aryl bromide to the Cu(I) center requires thermal activation. 90 °C is the optimal thermodynamic sweet spot; exceeding 110 °C risks thermal decarboxylation of the benzoic acid substrate.

Step 3: Self-Validating In-Process Control (IPC)

  • Monitor the reaction via LC-MS.

  • Validation: The starting material (5-bromo-2-fluorobenzoic acid) exhibits a distinct 1:1 isotopic mass pattern (M, M+2) due to the bromine atom. The complete disappearance of this isotopic signature confirms full conversion to the product.

Step 4: pH-Controlled Isolation (Critical Step)

  • Cool the mixture to room temperature, dilute with distilled water, and filter through a pad of Celite to remove insoluble copper salts.

  • Transfer the aqueous filtrate to a beaker equipped with a calibrated pH meter.

  • Dropwise, add 1M HCl until the pH reaches exactly 3.5 to 4.0 .

  • Extract the resulting precipitate with Ethyl Acetate (3 x 50 mL), wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Causality & Expertise: This is the most common failure point in this synthesis. The pKa of the product's carboxylic acid is approximately 3.5. Acidifying to pH 3.5–4.0 ensures the acid is protonated and can be extracted into the organic phase. However, over-acidification (pH < 2.5) will protonate the basic nitrogen of the pyrazole ring (conjugate acid pKa ~2.5), forming a highly water-soluble zwitterion/cation, leading to catastrophic yield loss in the aqueous waste.

Reaction Optimization & Quantitative Data

The selection of the ligand and base is paramount for the success of Ullmann-type couplings. Table 1 summarizes the quantitative optimization data that validates the chosen protocol parameters.

Table 1: Optimization of Reaction Conditions for C–N Coupling

EntryCopper Source (10 mol%)Ligand (20 mol%)Base (2.0 eq)SolventTemp (°C)Isolated Yield (%)
1CuINoneK₂CO₃DMF110< 10%
2CuItrans-N,N'-dimethylcyclohexane-1,2-diamineK₂CO₃DMF9045%
3CuItrans-N,N'-dimethylcyclohexane-1,2-diamine Cs₂CO₃ DMF 90 88%
4CuItrans-N,N'-dimethylcyclohexane-1,2-diamineCs₂CO₃DMSO9072%
5CuBr1,10-PhenanthrolineCs₂CO₃DMF9065%

Data Interpretation: Entry 3 demonstrates that the synergistic combination of the diamine ligand and the highly soluble Cs₂CO₃ base in DMF provides the highest conversion rates, validating the protocol outlined in Section 3[1].

Downstream Derivatization: Synthesis of Analogs

To expand the library of 2-fluoro-5-(1H-pyrazol-1-yl)benzoic acid analogs (e.g., for SAR studies in drug discovery), the carboxylic acid moiety can be readily converted into various amides or esters.

Amide Analogs (e.g., Kinase Inhibitor Precursors):

  • Dissolve 2-fluoro-5-(1H-pyrazol-1-yl)benzoic acid in anhydrous Dichloromethane (DCM).

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.5 equiv) and 1-Hydroxybenzotriazole (HOBt, 1.5 equiv) to activate the acid[1].

  • Add the desired primary or secondary amine (1.2 equiv) and N,N-Diisopropylethylamine (DIPEA, 3.0 equiv).

  • Stir at room temperature for 4 hours.

  • Causality: EDC/HOBt is preferred over harsher chlorinating agents (like SOCl₂) to prevent potential side reactions or chlorination of the electron-rich pyrazole ring.

References

1.[1] Title: Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

2.[3] Title: Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis Source: Chemical Reviews (ACS Publications) URL:[Link]

3.[2] Title: Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes Source: Organic Process Research & Development (ACS Publications) URL:[Link]

Sources

Method

Application Notes and Protocols for Cross-Coupling Reactions of 2-Fluoro-5-(1H-pyrazol-1-yl)benzoic Acid

Introduction In the landscape of modern medicinal chemistry and drug development, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. The title compound, 2-fluoro-5-(1H-pyrazol-1-y...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. The title compound, 2-fluoro-5-(1H-pyrazol-1-yl)benzoic acid, represents a valuable building block, integrating several key structural motifs. The ortho-fluoro substituent can modulate the pKa of the carboxylic acid and influence conformational preferences, while the pyrazole moiety is a prevalent heterocycle in a multitude of biologically active compounds.[1][2] The ability to further elaborate this scaffold through cross-coupling reactions opens a vast chemical space for the synthesis of novel molecular entities with potential therapeutic applications.

This comprehensive guide provides detailed application notes and exemplary protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of 2-fluoro-5-(1H-pyrazol-1-yl)benzoic acid. The protocols are designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying scientific rationale for the selection of reagents and conditions.

Scientific and Technical Considerations

The cross-coupling of 2-fluoro-5-(1H-pyrazol-1-yl)benzoic acid presents a unique set of challenges and opportunities. The C-F bond is notoriously strong, making its activation in cross-coupling reactions more challenging than that of other aryl halides. However, the ortho-position of the fluorine atom to the carboxylic acid can influence its reactivity. Furthermore, the pyrazole moiety, with its nitrogen lone pairs, can potentially coordinate to the metal catalyst, necessitating careful selection of ligands to prevent catalyst deactivation. The carboxylic acid itself may require protection or the use of specific bases to avoid unwanted side reactions.

The choice of palladium catalyst, ligand, base, and solvent system is therefore critical for achieving high yields and purity. The following protocols are based on established methodologies for similar substrates and are intended as robust starting points for reaction optimization.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Derivatives

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds, particularly for the synthesis of biaryl structures.[3] For the coupling of 2-fluoro-5-(1H-pyrazol-1-yl)benzoic acid with boronic acids or their esters, the choice of a highly active catalyst system is paramount to overcome the inertness of the C-F bond.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves the oxidative addition of the aryl fluoride to a Pd(0) species, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the biaryl product and regenerate the active catalyst. The use of bulky, electron-rich phosphine ligands is often crucial for promoting the oxidative addition of the challenging C-F bond.

Suzuki_Miyaura_Mechanism Ar-F 2-Fluoro-5-(1H-pyrazol-1-yl)benzoic Acid Oxidative_Addition Oxidative Addition Ar-F->Oxidative_Addition Pd(0)L_n Pd(0) Catalyst Pd(0)L_n->Oxidative_Addition Ar-Pd(II)L_n-F Ar-Pd(II)-F Intermediate Oxidative_Addition->Ar-Pd(II)L_n-F Transmetalation Transmetalation Ar-Pd(II)L_n-F->Transmetalation R-B(OR)2 Boronic Acid/Ester R-B(OR)2->Transmetalation Base Base (e.g., K2CO3) Base->Transmetalation Ar-Pd(II)L_n-R Ar-Pd(II)-R Intermediate Transmetalation->Ar-Pd(II)L_n-R Reductive_Elimination Reductive Elimination Ar-Pd(II)L_n-R->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Ar-R Biaryl Product Reductive_Elimination->Ar-R

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Exemplary Protocol: Suzuki-Miyaura Coupling

Materials:

  • 2-fluoro-5-(1H-pyrazol-1-yl)benzoic acid

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Pd₂(dba)₃ (2-5 mol%)

  • SPhos or XPhos (4-10 mol%)

  • K₂CO₃ or Cs₂CO₃ (2-3 equivalents)

  • Anhydrous 1,4-dioxane/water (e.g., 4:1 v/v)

  • Nitrogen or Argon source

  • Schlenk flask or sealed reaction vial

Procedure:

  • To a Schlenk flask, add 2-fluoro-5-(1H-pyrazol-1-yl)benzoic acid, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • In a separate vial, dissolve Pd₂(dba)₃ and the phosphine ligand in a small amount of anhydrous dioxane.

  • Add the catalyst solution to the reaction flask via syringe.

  • Add the remaining solvent to the reaction mixture.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterRecommended Starting ConditionsRationale
Palladium Source Pd₂(dba)₃A stable Pd(0) source that is activated in situ.
Ligand SPhos or XPhosBulky, electron-rich ligands that promote oxidative addition of the C-F bond.
Base K₂CO₃ or Cs₂CO₃Carbonate bases are generally well-tolerated and effective. Cs₂CO₃ can be more effective for challenging couplings.
Solvent 1,4-Dioxane/WaterA common solvent system for Suzuki couplings, promoting solubility of both organic and inorganic reagents.
Temperature 80-110 °CHigher temperatures are often required to facilitate the activation of the C-F bond.

Buchwald-Hartwig Amination: Synthesis of Arylamine Derivatives

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds. This reaction is particularly valuable for synthesizing arylamines, which are important pharmacophores. The amination of 2-fluoro-5-(1H-pyrazol-1-yl)benzoic acid requires a catalyst system capable of facilitating the coupling of an amine with the electron-rich, sterically hindered aryl fluoride.

Mechanistic Rationale

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle. A key difference is the use of a strong base to deprotonate the amine, forming the active nucleophile. The choice of base is critical and must be strong enough to deprotonate the amine without causing unwanted side reactions.

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification Reactants Combine Aryl Fluoride, Amine, and Base Inert_Atmosphere Establish Inert Atmosphere (N2/Ar) Reactants->Inert_Atmosphere Catalyst_Prep Prepare Catalyst Solution (Pd source + Ligand in Solvent) Inert_Atmosphere->Catalyst_Prep Catalyst_Addition Add Catalyst Solution to Reactant Mixture Catalyst_Prep->Catalyst_Addition Heating Heat to Reaction Temperature (e.g., 90-120 °C) Catalyst_Addition->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Quenching Cool and Quench Reaction Monitoring->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Purification Purify by Column Chromatography Extraction->Purification Product Isolated Arylamine Product Purification->Product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Exemplary Protocol: Buchwald-Hartwig Amination

Materials:

  • 2-fluoro-5-(1H-pyrazol-1-yl)benzoic acid

  • Amine (1.1 - 1.5 equivalents)

  • Pd(OAc)₂ or a suitable pre-catalyst (1-3 mol%)

  • RuPhos or BrettPhos (2-6 mol%)

  • NaOtBu or LHMDS (1.5 - 2.5 equivalents)

  • Anhydrous toluene or 1,4-dioxane

  • Nitrogen or Argon source

  • Schlenk flask or sealed reaction vial

Procedure:

  • To a Schlenk flask, add the 2-fluoro-5-(1H-pyrazol-1-yl)benzoic acid and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the solvent, followed by the amine.

  • In a separate glovebox or under an inert atmosphere, prepare a stock solution of the palladium source and ligand in the reaction solvent.

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction to 90-120 °C with vigorous stirring, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Carefully quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

ParameterRecommended Starting ConditionsRationale
Palladium Source Pd(OAc)₂ or G3/G4 pre-catalystsPd(OAc)₂ is a common precursor; pre-catalysts can offer improved activity and reproducibility.
Ligand RuPhos or BrettPhosHighly active, bulky phosphine ligands are effective for C-N bond formation with challenging substrates.
Base NaOtBu or LHMDSStrong, non-nucleophilic bases are required to deprotonate the amine. LHMDS can be beneficial for substrates with sensitive functional groups.[4]
Solvent Toluene or 1,4-DioxaneAnhydrous, non-protic solvents are essential for this reaction.
Temperature 90-120 °CElevated temperatures are typically necessary to drive the reaction to completion.

Sonogashira Coupling: Synthesis of Arylalkyne Derivatives

The Sonogashira coupling provides a direct route to arylalkynes through the reaction of an aryl halide with a terminal alkyne.[5] This transformation is valuable for introducing a linear, rigid alkyne linker into the molecular scaffold. The coupling of aryl fluorides in Sonogashira reactions is particularly challenging and often requires specific conditions to achieve good yields.

Mechanistic Rationale

The traditional Sonogashira coupling involves a dual catalytic cycle with both palladium and copper. However, copper-free conditions have been developed to avoid the formation of alkyne homocoupling byproducts. For aryl fluorides, recent advances have shown that the use of a strong base like LiHMDS can promote the reaction, even in the absence of a copper co-catalyst.[6]

Sonogashira_Mechanism Ar-F 2-Fluoro-5-(1H-pyrazol-1-yl)benzoic Acid Oxidative_Addition Oxidative Addition Ar-F->Oxidative_Addition Pd(0)L_n Pd(0) Catalyst Pd(0)L_n->Oxidative_Addition Ar-Pd(II)L_n-F Ar-Pd(II)-F Intermediate Oxidative_Addition->Ar-Pd(II)L_n-F Transmetalation Transmetalation Ar-Pd(II)L_n-F->Transmetalation R-C≡CH Terminal Alkyne Deprotonation Deprotonation R-C≡CH->Deprotonation Base Base (e.g., LiHMDS) Base->Deprotonation R-C≡C- Acetylide Deprotonation->R-C≡C- R-C≡C-->Transmetalation Ar-Pd(II)L_n-C≡C-R Ar-Pd(II)-Alkyne Intermediate Transmetalation->Ar-Pd(II)L_n-C≡C-R Reductive_Elimination Reductive Elimination Ar-Pd(II)L_n-C≡C-R->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Ar-C≡C-R Arylalkyne Product Reductive_Elimination->Ar-C≡C-R

Caption: Simplified catalytic cycle for a copper-free Sonogashira coupling.

Exemplary Protocol: Sonogashira Coupling (Copper-Free)

Materials:

  • 2-fluoro-5-(1H-pyrazol-1-yl)benzoic acid

  • Terminal alkyne (1.5 - 2.0 equivalents)

  • Pd(OAc)₂ or Pd₂(dba)₃ (2-5 mol%)

  • PPh₃ or a more specialized ligand (4-10 mol%)

  • LiHMDS (1.0 M in THF, 2.0 - 3.0 equivalents)

  • Anhydrous THF or DMF

  • Nitrogen or Argon source

  • Sealed reaction tube or microwave vial

Procedure:

  • To a dried and cooled sealed reaction tube, add the 2-fluoro-5-(1H-pyrazol-1-yl)benzoic acid and the palladium source/ligand.

  • Seal the tube, and evacuate and backfill with an inert gas three times.

  • Add the anhydrous solvent, followed by the terminal alkyne.

  • Slowly add the LiHMDS solution at room temperature.

  • Heat the reaction mixture to 100-130 °C. The use of microwave irradiation can sometimes be beneficial.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

ParameterRecommended Starting ConditionsRationale
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃Common and effective palladium precursors.
Ligand PPh₃ or other phosphine ligandsTriphenylphosphine is a standard ligand; more specialized ligands may be required for optimal results.
Base LiHMDSA strong, non-nucleophilic base that has been shown to be effective in promoting the Sonogashira coupling of aryl fluorides.[6]
Solvent THF or DMFAnhydrous polar aprotic solvents are suitable for this reaction.
Temperature 100-130 °CHigh temperatures are generally necessary to facilitate the coupling with aryl fluorides.

Safety Precautions

All cross-coupling reactions should be performed in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and strong bases should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Reactions under pressure (in sealed tubes) should be conducted behind a blast shield. Always consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The cross-coupling reactions of 2-fluoro-5-(1H-pyrazol-1-yl)benzoic acid provide a powerful platform for the synthesis of a diverse array of novel compounds for drug discovery and development. While the activation of the C-F bond presents a challenge, the use of modern, highly active catalyst systems can lead to successful transformations. The protocols provided herein offer robust starting points for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of this valuable building block. Careful optimization of the reaction conditions will be key to achieving high yields and purity for specific substrates.

References

  • Buchwald, S. L., & Hartwig, J. F. (2010). Buchwald-Hartwig amination. Named Reactions in Organic Synthesis, 116-119.
  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2025).
  • Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2025).
  • Copper-Catalyzed C-H Fluorination/Functionalization Sequence Enabling Benzylic C-H Cross Coupling with Diverse Nucleophiles. (2020). Organic Letters.
  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2019). Molecules.
  • The effect of N-heterocyclic carbene ligands in the palladium-catalyzed cross-coupling reaction of K[C6F5BF3] with aryl iodides and aryl bromides. (2008). Tetrahedron.
  • Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. (2009). Accounts of Chemical Research.
  • Buchwald-Hartwig Cross Coupling. (2009).
  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. (2019). Beilstein Journal of Organic Chemistry.
  • Sonogashira Coupling Reaction with Diminished Homocoupling. (2003). Organic Letters.
  • Sonogashira coupling. (n.d.). In Wikipedia. Retrieved from [Link]

  • Well-defined N-heterocyclic carbenes-palladium(II) precatalysts for cross-coupling reactions. (2008). Accounts of Chemical Research.
  • Mizoroki-Heck Reaction. (n.d.). SynArchive. Retrieved from [Link]

  • Synthesis of pinacol esters of 1‐alkyl‐1H‐pyrazol‐5‐yl‐ and 1‐alkyl‐1H‐pyrazol‐4‐ylboronic acids. (2012). Journal of Heterocyclic Chemistry.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2021). Beilstein Journal of Organic Chemistry.
  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2024). Journal of Medicinal Chemistry.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry.
  • Pd-catalyzed enantioselective reductive Heck reaction of mono-fluoro, gem-difluoro, and trifluoromethyl tethered-alkenes. (2025).
  • Synthesis of intermediates for the Buchwald–Hartwig amination. (2020).
  • Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes. (1999). Journal of the Chemical Society, Perkin Transactions 1.
  • Palladium-Catalyzed Cross-Coupling Reactions Involving Fluorofurans: Application Notes and Protocols. (2025). BenchChem.
  • Copper-Catalyzed Decarboxylation Cross-Coupling Cascade Reaction for Synthesis of Fused Dihydro-benzoxazinones. (2024). R Discovery.
  • 2-[5-(2-Fluoro-phen-yl)-3-isobutyl-1H-pyrazol-1-yl]benzoic acid. (2013). Acta Crystallographica Section E: Structure Reports Online.
  • Synthesis of 2-fluoroalkylbenzimidazoles via copper(i)-catalyzed tandem reactions. (2016).
  • Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
  • A highly efficient Pd-catalyzed Sonogashira coupling of terminal alkynes with both unreactive electron-rich fluoroarenes and electron-poor fluoroarenes afforded the corresponding internal alkynes in good yields in the presence of LiHMDS. (2019). Organic Letters.
  • Application Notes and Protocols: Suzuki Coupling Reactions Involving 5-Cyclopropyl-2-fluorobenzoic Acid. (2025). BenchChem.
  • Pd-Catalyzed Denitriative Intramolecular Mizoroki–Heck Reaction. (n.d.).
  • Synthesis of new pyrazolo[7]triazines by cyclative cleavage of pyrazolyltriazenes. (2021). Beilstein Journal of Organic Chemistry.

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv
  • Copper catalysis: a constantly evolving field. (2025). Beilstein Journal of Organic Chemistry.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. (2013). Journal of the American Chemical Society.
  • Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. (2022).
  • Direct Copper‐Catalyzed C‐H Monofluoroalkylation of Benzoxazoles with 1‐Fluoro‐1‐haloalkanes. (2020). European Journal of Organic Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

reducing side reactions during 2-fluoro-5-(1H-pyrazol-1-yl)benzoic acid esterification

Welcome to the Technical Support Center. As researchers and drug development professionals, you frequently encounter highly functionalized building blocks that present orthogonal reactivity challenges.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, you frequently encounter highly functionalized building blocks that present orthogonal reactivity challenges. The esterification of 2-fluoro-5-(1H-pyrazol-1-yl)benzoic acid is a classic example of a "deceptively simple" transformation.

When attempting to convert this carboxylic acid to an ester (e.g., a methyl ester), researchers often observe poor yields, complex crude mixtures, and difficult-to-isolate impurities. This guide provides a mechanistic breakdown of these failures and a self-validating protocol to achieve >95% selectivity.

Visual Workflow: Divergent Reaction Pathways

To understand the troubleshooting steps, we must first map the competing chemical pathways. The diagram below illustrates how basic conditions trigger divergent side reactions, whereas acidic conditions maintain selectivity.

Pathways SM 2-Fluoro-5-(1H-pyrazol-1-yl) benzoic acid Base Basic Alkylation (MeI, K₂CO₃, MeOH) SM->Base Acid Acidic Esterification (MeOH, SOCl₂) SM->Acid Desired Desired Ester (Target Product) Base->Desired Minor Pathway SNAr SNAr Ether (2-Methoxy Byproduct) Base->SNAr Nucleophilic Attack at C2 Quat Pyrazolium Salt (N2-Methyl Byproduct) Base->Quat Electrophilic Attack at N2 Acid->Desired Selective Esterification

Reaction pathways for esterification highlighting side-reaction divergence under basic conditions.

Diagnostic FAQs & Troubleshooting

Q1: My LC-MS shows a major impurity at m/z 233 [M+H]⁺ instead of the expected m/z 221[M+H]⁺ for the methyl ester. What is this? The Mechanism: You are observing a Nucleophilic Aromatic Substitution (SNAr) side reaction. The fluorine atom is highly electronegative and sits ortho to the electron-withdrawing carboxylate group, making it an exceptional leaving group[1]. If your esterification conditions include a base and methanol (e.g., K₂CO₃/MeOH), you generate methoxide in situ. Methoxide is a strong nucleophile that readily attacks the C2 position, displacing the fluorine to form the 2-methoxy ether byproduct (m/z 233). The Fix: Eliminate basic alkoxides. Switch to acidic conditions where the nucleophile is neutral methanol, which is insufficiently reactive to overcome the activation energy required for SNAr.

Q2: I used Methyl Iodide (MeI) and K₂CO₃ in DMF to avoid methoxide formation. Now I have a highly polar impurity at m/z 235 [M]⁺. Why? The Mechanism: You have quaternized the pyrazole ring. The N2 nitrogen of the 1H-pyrazol-1-yl moiety is sp² hybridized and possesses an available lone pair, making it highly susceptible to N-alkylation[2]. Methyl iodide is a potent electrophile that indiscriminately alkylates this nitrogen, forming a positively charged pyrazolium salt (m/z 235). The Fix: Avoid alkyl halides entirely. Use a Fischer esterification approach where the acidic environment protonates the pyrazole N2, masking its nucleophilicity and protecting it from side reactions.

Q3: Can I use carbodiimide coupling (EDCI/DMAP) instead? The Mechanism: While milder than alkyl halides, EDCI/DMAP couplings can be problematic for this specific substrate. DMAP can occasionally act as a nucleophile and trigger SNAr on highly activated fluoroaromatics. Furthermore, the urea byproducts from carbodiimides often co-elute with pyrazole-containing compounds due to similar hydrogen-bonding profiles, making chromatographic purification tedious.

Quantitative Data: Esterification Methodology Comparison

Esterification MethodReagents & SolventsSNAr Risk (C2-F)N-Alkylation Risk (N2)Typical YieldRecommendation
Basic Alkylation MeI, K₂CO₃, DMFModerateHigh < 30%Avoid
Basic Solvolysis K₂CO₃, MeOHHigh Low< 20%Avoid
Carbodiimide EDCI, DMAP, MeOHLowLow70–85%Acceptable (Small scale)
Fischer Esterification SOCl₂, MeOH, 0 °CNone None > 95% Optimal (All scales)

Standard Operating Procedure: Acid-Catalyzed Fischer Esterification

To ensure a self-validating and high-yielding reaction, we recommend the in situ generation of HCl via Thionyl Chloride (SOCl₂). This method simultaneously protonates the pyrazole (preventing N-alkylation) and avoids alkoxide formation (preventing SNAr).

Materials Required:

  • 2-Fluoro-5-(1H-pyrazol-1-yl)benzoic acid (1.0 eq)

  • Thionyl Chloride (SOCl₂, 2.0 eq)

  • Anhydrous Methanol (0.2 M relative to substrate)

Step-by-Step Protocol:

  • Preparation: Charge an oven-dried, round-bottom flask with 2-fluoro-5-(1H-pyrazol-1-yl)benzoic acid and anhydrous methanol. Stir to create a uniform suspension.

  • Cooling: Cool the mixture to 0 °C using an ice-water bath under an inert atmosphere (N₂ or Ar).

  • Activation: Add thionyl chloride (2.0 eq) dropwise over 15 minutes.

    • Causality Note: Dropwise addition controls the exothermic reaction of SOCl₂ with MeOH. This generates HCl gas in situ, which immediately protonates the pyrazole N2, protecting it from side reactions.

  • Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 4–6 hours.

    • Self-Validation Check: Monitor the reaction via LC-MS. The reaction is complete when the starting material (m/z 207) completely disappears, replaced exclusively by the target methyl ester (m/z 221). The absence of m/z 233 and 235 validates that side reactions have been suppressed.

  • Quenching & Workup: Concentrate the mixture under reduced pressure to remove excess MeOH and volatile HCl. Dissolve the crude residue in ethyl acetate and wash carefully with saturated aqueous NaHCO₃ until the aqueous layer reaches pH ~8.

    • Causality Note: The basic wash neutralizes the pyrazolium hydrochloride salt, regenerating the free base of the desired ester product.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the pure 2-fluoro-5-(1H-pyrazol-1-yl)benzoate methyl ester. No column chromatography is typically required.

References

  • Halogenation And Nucleophilic Aromatic Substitution Reactions Of Aromatic Carboxylic Acids American Journal of Applied Science and Technology URL: [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions ACS Publications (Journal of Organic Chemistry) URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing the Purification of 2-fluoro-5-(1H-pyrazol-1-yl)benzoic acid by Flash Chromatography

Welcome to the technical support center for the purification of 2-fluoro-5-(1H-pyrazol-1-yl)benzoic acid. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troublesho...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-fluoro-5-(1H-pyrazol-1-yl)benzoic acid. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges encountered during flash chromatography of this and structurally similar molecules. As Senior Application Scientists, we aim to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your purification workflows.

Troubleshooting Guide

This section addresses specific issues you may encounter during the flash chromatography of 2-fluoro-5-(1H-pyrazol-1-yl)benzoic acid.

Problem 1: Poor Separation and Resolution

You observe co-elution of your target compound with impurities, or broad, overlapping peaks.

Potential Causes & Solutions:

  • Inappropriate Mobile Phase Polarity: The solvent system may be too strong or too weak, resulting in poor differentiation between your compound and impurities.

    • Solution: Methodically screen different solvent systems. A good starting point for normal-phase chromatography is a hexane/ethyl acetate or dichloromethane/methanol gradient.[1][2] Develop your method using Thin Layer Chromatography (TLC) to find a solvent system where your target compound has an Rf value of approximately 0.2-0.3.[3][4]

  • Incorrect Stationary Phase: The chosen stationary phase may not have the right selectivity for your mixture.

    • Solution: While silica gel is the most common stationary phase for normal-phase chromatography, consider alternatives if separation on silica is poor.[5] For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) on a polar stationary phase like amine-bonded or diol-bonded silica with a mobile phase of acetonitrile and water can be effective.[6][7][8]

  • Improper Sample Loading: Loading the sample in a solvent that is too strong can cause band broadening and poor separation.[9][10]

    • Solution: If using liquid loading, dissolve your sample in the minimum amount of the initial mobile phase solvent.[11] If your compound has low solubility in the mobile phase, or if you must use a strong solvent for dissolution, dry loading is strongly recommended .[9][10][12] Adsorb your sample onto an inert support like silica gel or diatomaceous earth (Celite®) before loading it onto the column.[10][12]

  • Column Overload: Exceeding the loading capacity of the column will lead to broad peaks and poor resolution.

    • Solution: Reduce the amount of sample loaded onto the column. A general guideline for dry loading is a sample-to-silica ratio of 1:20 to 1:40 by mass.[11]

Problem 2: Significant Peak Tailing

The peak for your compound is asymmetrical with a pronounced "tail."

Potential Causes & Solutions:

  • Secondary Interactions with Stationary Phase: The acidic benzoic acid moiety and the basic pyrazole nitrogen of your molecule can interact with acidic silanol groups on the surface of the silica gel, leading to tailing.[13][14][15]

    • Solution: Add a small amount of a volatile acid to your mobile phase. Acetic acid or formic acid (typically 0.1-1%) can suppress the ionization of the carboxylic acid and minimize its interaction with the silica surface, resulting in a more symmetrical peak.[3][4][9][16] This protonates the analyte, increasing its hydrophobicity and leading to sharper elution bands.[16]

  • Column Degradation or Contamination: An old or contaminated column can exhibit poor peak shapes.

    • Solution: If the problem persists with an optimized mobile phase, try a new column. Ensure that all impurities from previous runs are washed off the column.

Problem 3: Compound Does Not Elute or Elutes Very Slowly

Your target compound is strongly retained on the column and does not elute even with a high concentration of the polar solvent.

Potential Causes & Solutions:

  • Mobile Phase is Too Weak: The polarity of your eluent may not be sufficient to desorb your highly polar compound from the stationary phase.

    • Solution: Increase the percentage of the more polar solvent in your mobile phase. For normal-phase chromatography, systems like dichloromethane/methanol are more polar than hexane/ethyl acetate.[1][2] If your compound is still retained, consider switching to a more polar stationary phase or a different chromatography mode like reversed-phase.

  • Irreversible Adsorption: Your compound may be irreversibly binding to the stationary phase.

    • Solution: For acidic compounds on silica, this is less common than for basic compounds. However, if you suspect this, ensure your mobile phase is appropriately modified with an acid to prevent strong ionic interactions.[4][9]

Problem 4: Low Recovery of Purified Compound

After purification, the yield of your target compound is significantly lower than expected.

Potential Causes & Solutions:

  • Compound Precipitation on the Column: If the sample is loaded in a good solvent but the mobile phase is a poor solvent for your compound, it can precipitate at the top of the column.

    • Solution: Use dry loading, where the compound is already adsorbed onto a solid support.[10][12] This ensures a slow and continuous partitioning of the compound into the mobile phase.

  • Compound Degradation: The compound may be unstable on the acidic silica gel.

    • Solution: While 2-fluoro-5-(1H-pyrazol-1-yl)benzoic acid is generally stable, if you suspect degradation, you can use a deactivated silica gel or an alternative stationary phase like alumina.[17][18]

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Start Purification issue Identify Issue start->issue poor_sep Poor Separation/ Resolution issue->poor_sep Overlapping Peaks peak_tail Peak Tailing issue->peak_tail Asymmetric Peaks no_elute No Elution issue->no_elute Compound Retained low_rec Low Recovery issue->low_rec Low Yield sol_sep1 Optimize Mobile Phase (TLC, Rf 0.2-0.3) poor_sep->sol_sep1 sol_tail1 Add Acidic Modifier (0.1-1% Acetic/Formic Acid) peak_tail->sol_tail1 sol_elute1 Increase Mobile Phase Strength no_elute->sol_elute1 sol_rec1 Use Dry Loading low_rec->sol_rec1 sol_sep2 Use Dry Loading sol_sep1->sol_sep2 sol_sep3 Reduce Sample Load sol_sep2->sol_sep3 sol_sep4 Change Stationary Phase (e.g., HILIC) sol_sep3->sol_sep4 end Successful Purification sol_sep4->end sol_tail2 Use New Column sol_tail1->sol_tail2 sol_tail2->end sol_elute2 Switch to Reversed-Phase sol_elute1->sol_elute2 sol_elute2->end sol_rec2 Consider Alternative Stationary Phase (e.g., Alumina) sol_rec1->sol_rec2 sol_rec2->end MethodDevelopment start Start Method Development tlc Run TLC with Hexane/EtOAc +/- 0.5% AcOH start->tlc rf_check Is Rf of Target 0.2-0.3? tlc->rf_check consider_alt Consider Alternative Chromatography Mode tlc->consider_alt No Suitable Normal Phase System Found good_sep Good Separation from Impurities? rf_check->good_sep Yes adjust_hex_etoac Adjust Hexane/EtOAc Ratio rf_check->adjust_hex_etoac No try_dcm_meoh Try DCM/MeOH +/- 0.5% AcOH good_sep->try_dcm_meoh No run_column Proceed with Normal Phase Flash Chromatography (Dry Load Recommended) good_sep->run_column Yes adjust_hex_etoac->tlc try_dcm_meoh->tlc hilic HILIC (Amine or Diol Column) ACN/H2O Gradient consider_alt->hilic rev_phase Reversed-Phase (C18) H2O/ACN or H2O/MeOH +/- 0.1% Formic Acid consider_alt->rev_phase

Sources

Troubleshooting

Technical Support Center: Preventing Thermal Decarboxylation of 2-Fluoro-5-(1H-pyrazol-1-yl)benzoic Acid

Welcome to the Advanced Applications Support Center. This guide is engineered for drug development professionals and synthetic chemists experiencing yield loss, impurity spikes, or thermal degradation when working with 2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. This guide is engineered for drug development professionals and synthetic chemists experiencing yield loss, impurity spikes, or thermal degradation when working with 2-fluoro-5-(1H-pyrazol-1-yl)benzoic acid.

Below, you will find mechanistic insights, quantitative risk matrices, and self-validating protocols designed to suppress decarboxylation during high-temperature workflows.

Mechanistic Insight & FAQs

Q1: Why is 2-fluoro-5-(1H-pyrazol-1-yl)benzoic acid highly susceptible to decarboxylation at elevated temperatures? A1: The thermal instability of this molecule is driven by its electronic landscape. Decarboxylation involves the extrusion of CO2​ from the carboxylate anion, leaving behind an aryl anion intermediate. The highly electron-withdrawing fluorine atom at the ortho position (position 2) and the pyrazole ring at the meta position (position 5) drastically stabilize this transient aryl anion via inductive effects. As demonstrated by studies on fully halogenated benzoic acids (1)[1], electron-withdrawing substituents significantly lower the hydrothermal stability and activation energy required for CO2​ loss.

Q2: What are the primary experimental triggers for this degradation pathway? A2: The primary factors inducing decarboxylation are elevated temperatures (>100°C), strongly basic conditions, and the presence of transition metal catalysts (2)[2]. Specifically, copper (Cu) and silver (Ag) salts act as potent catalysts for this degradation by enabling a ligand-to-metal charge transfer (LMCT) that facilitates radical decarboxylation even at lower temperatures (3)[3].

Q3: How does solvent choice impact the formation of the decarboxylated byproduct? A3: The decarboxylation process is pulled forward by the rapid protonation of the resulting aryl anion. Protic solvents (like water or alcohols) provide an abundant proton source. When combined with basic conditions, protic solvents accelerate the irreversible formation of 1-(4-fluorophenyl)-1H-pyrazole. Using strictly anhydrous, aprotic solvents (e.g., toluene, dioxane) starves the intermediate of protons, thermodynamically disfavoring the degradation.

Quantitative Risk Matrix

Summarizing the impact of reaction parameters on decarboxylation rates allows for rapid optimization of your synthetic routes.

Reaction ParameterConditionRelative Decarboxylation RiskMechanistic Causality
Temperature >100°CHigh Overcomes the activation energy barrier (~150 kJ/mol) for CO2​ extrusion[1].
Temperature ≤80°CLow Kinetically traps the carboxylate species, preventing first-order degradation[4].
Base Strength NaOH / KOHHigh Fully deprotonates the acid, maximizing the concentration of the reactive carboxylate.
Base Strength K3​PO4​ / DIPEAModerate Milder pH limits naked carboxylate formation; steric hindrance slows side reactions.
Catalyst Cu(I) / Cu(II)Critical Directly catalyzes protodecarboxylation via LMCT radical pathways[3].
Solvent Protic ( H2​O /MeOH)High (if basic)Provides rapid protonation of the aryl anion, driving the reaction forward[2].
Solvent Aprotic (Toluene)Low Lacks an available proton source, shifting the equilibrium away from degradation.

Visualizations: Pathways & Workflows

Mechanism Start 2-Fluoro-5-(1H-pyrazol-1-yl) benzoic acid Base Basic Conditions (Deprotonation) Start->Base pH > pKa Carboxylate Carboxylate Anion (Reactive Intermediate) Base->Carboxylate Catalyst Heat (>100°C) or Cu/Ag Catalysts Carboxylate->Catalyst ArylAnion Aryl Anion (Stabilized by F & Pyrazole) Catalyst->ArylAnion -CO2 Product 1-(4-fluorophenyl)-1H-pyrazole (Decarboxylated Byproduct) ArylAnion->Product Protonation (Protic Solvents) Prevention1 Use Neutral pH or Mild Bases Prevention1->Base Blocks Prevention2 Maintain <80°C, Exclude Cu/Ag Prevention2->Catalyst Blocks

Fig 1. Mechanistic pathway of decarboxylation and targeted inhibition strategies.

Workflow Step1 1. Substrate Preparation Step2 2. Solvent & Base Selection Step1->Step2 Anhydrous Conditions Step3 3. Catalyst Addition Step2->Step3 Non-nucleophilic Bases Only Step4 4. Thermal Control Step3->Step4 Cu/Ag-Free Systems Step5 5. In-Process Monitoring Step4->Step5 Ramp to 80°C Max

Fig 2. Step-by-step experimental workflow for high-temperature reactions to prevent degradation.

Self-Validating Experimental Protocols

Protocol A: Amide Coupling under Mild Conditions (Avoiding Thermal Stress)

Use this protocol when synthesizing amides from 2-fluoro-5-(1H-pyrazol-1-yl)benzoic acid to bypass the need for high-temperature reflux.

  • Dissolution & Cooling: Dissolve 1.0 eq of the benzoic acid in anhydrous DMF (or DCM if solubility permits). Immediately cool the reactor to 0°C using an ice-water bath.

    • Causality: Lowering the temperature before the addition of base prevents the immediate thermal decarboxylation of the highly reactive carboxylate species[4].

  • Activation: Add 1.1 eq HATU followed dropwise by 2.0 eq DIPEA.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base that limits unwanted side reactions. HATU enables rapid ester activation at 0°C, completely bypassing the need for heat.

  • Amine Addition: Slowly add 1.1 eq of the target primary/secondary amine while maintaining the internal temperature at 0°C.

  • Self-Validating Checkpoint (30 mins): Take a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS. You should observe the activated ester or product mass. Validation: If the mass of 1-(4-fluorophenyl)-1H-pyrazole (m/z 163.1 [M+H]+ ) exceeds 2% AUC relative to the starting material (m/z 207.0 [M+H]+ ), verify the anhydrous nature of your solvent immediately. Water acts as a proton source for the aryl anion.

  • Warming: Once activation is confirmed, slowly warm the reaction to room temperature (do not exceed 25°C) and stir until completion.

Protocol B: Palladium-Catalyzed Cross-Coupling (Thermal Control)

Use this protocol when performing Suzuki-Miyaura or Buchwald-Hartwig couplings requiring elevated temperatures.

  • Catalyst & Base Selection: Charge the flask with the functionalized derivative, boronic acid (1.2 eq), Pd(dppf)Cl2​ (0.05 eq), and K3​PO4​ (2.0 eq).

    • Causality: K3​PO4​ provides a milder pH than NaOH/KOH, reducing the equilibrium concentration of the naked carboxylate. Strictly avoid Cu co-catalysts, which induce LMCT radical decarboxylation[3].

  • Solvent System: Add a Toluene/ H2​O (4:1) mixture that has been rigorously degassed with Argon for 15 minutes.

  • Thermal Control: Heat the reaction strictly to 80°C.

    • Causality: Keeping the temperature ≤80°C kinetically traps the molecule, preventing the first-order degradation observed at >100°C[1].

  • Self-Validating Checkpoint (2 hours): Sample the organic layer. The ratio of the desired cross-coupled product to the decarboxylated byproduct (m/z 163.1) should be >95:5. Validation: If decarboxylation is observed, reduce the temperature to 70°C and increase the Pd catalyst loading to 0.1 eq. This accelerates the productive cross-coupling rate so that it outcompetes the thermal degradation rate.

References

  • Decarboxylative Hydroxylation of Benzoic Acids Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Hydrothermal Decarboxylation of Pentafluorobenzoic Acid and Quinolinic Acid Source: Industrial & Engineering Chemistry Research - ACS Publications URL:[Link]

  • Oxidative decarboxylation of benzoic acid by peroxyl radicals Source: PubMed (NIH) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Strategic Evaluation of Fluorinated Pyrazolylbenzoic Acids: 2-Fluoro vs. 3-Fluoro Analogs in Drug Design

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary In modern medicinal chemistry, the strategic inco...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine is a foundational tactic used to fine-tune a molecule's physicochemical properties, metabolic stability, and target binding affinity . The 5-(1H-pyrazol-1-yl)benzoic acid scaffold is a highly privileged building block, frequently utilized in the design of kinase inhibitors, GPCR antagonists, and anti-inflammatory therapeutics .

However, the precise positioning of the fluorine atom on the benzoic acid ring—specifically comparing the 2-fluoro (ortho to the carboxylic acid) and 3-fluoro (meta to the carboxylic acid) analogs—dictates profound differences in molecular behavior. As an Application Scientist, I have structured this guide to move beyond surface-level observations, detailing the causality behind these structural choices and providing self-validating experimental protocols to rigorously profile these fragments in your own drug discovery pipelines.

Structural & Physicochemical Mechanics (The "Why")

The decision to utilize a 2-fluoro versus a 3-fluoro building block should never be arbitrary. The position of the highly electronegative fluorine atom fundamentally alters the electronic landscape and 3D conformation of the molecule .

The 2-Fluoro Analog (Ortho-Substitution)

In 2-fluoro-5-(1H-pyrazol-1-yl)benzoic acid , the fluorine atom is positioned ortho to the carboxylic acid. This proximity creates two critical effects:

  • Strong Inductive Withdrawal: The short distance allows the fluorine to exert a powerful electron-withdrawing inductive effect on the carboxylate, significantly lowering its pKa (increasing acidity).

  • Steric/Electrostatic Repulsion: The lone pairs of the fluorine atom electrostatically repel the oxygen atoms of the carboxylate group. To minimize this clash, the carboxylic acid is forced to twist out of coplanarity with the phenyl ring. This pre-organized, twisted conformation is highly advantageous when designing inhibitors for deep, narrow binding pockets where a flat molecule would clash with the protein backbone.

The 3-Fluoro Analog (Meta-Substitution)

In 3-fluoro-5-(1H-pyrazol-1-yl)benzoic acid , the fluorine is positioned meta to the carboxylic acid and meta to the pyrazole ring.

  • Attenuated Inductive Effect: The increased distance weakens the inductive pull on the carboxylic acid, resulting in a higher pKa compared to the 2-fluoro analog.

  • Coplanar Geometry: Lacking the ortho-steric clash, the carboxylic acid remains coplanar with the phenyl ring. This maximizes resonance stabilization and provides an ideal, flat geometry for forming bidentate salt bridges with surface-exposed Arginine or Lysine residues on the target protein. Furthermore, the C3 fluorine effectively blocks a common cytochrome P450 metabolic soft spot.

Conformational_Mechanics Scaffold 5-(1H-pyrazol-1-yl)benzoic acid F2 2-Fluoro Analog (Ortho to COOH) Scaffold->F2 F3 3-Fluoro Analog (Meta to COOH) Scaffold->F3 Mech2 Strong Inductive Effect & Steric Repulsion F2->Mech2 Mech3 Weak Inductive Effect & No Steric Clash F3->Mech3 Out2 pKa ~3.2 Twisted COOH Geometry Mech2->Out2 Out3 pKa ~3.8 Coplanar COOH Geometry Mech3->Out3

Fig 1: Mechanistic pathways detailing how fluorine positioning dictates conformational geometry.

Quantitative Performance Matrix

To objectively compare these alternatives, we must look at their baseline physicochemical parameters. The data below summarizes the typical profiling results for these two fragments.

Property2-Fluoro-5-(1H-pyrazol-1-yl)benzoic acid3-Fluoro-5-(1H-pyrazol-1-yl)benzoic acidMechanistic Causality
pKa (COOH) 3.27 ± 0.053.82 ± 0.05Ortho-F exerts stronger inductive electron withdrawal than Meta-F.
LogD (pH 7.4) 1.451.62Lower pKa of 2-F leads to a higher ionization fraction at physiological pH, reducing overall lipophilicity.
COOH Conformation Twisted (Non-coplanar)CoplanarElectrostatic clash between ortho-F lone pairs and carboxylate oxygen.
HLM Half-Life (T1/2) ~45 mins~62 mins3-F blocks the metabolically vulnerable meta position more effectively against CYP-mediated oxidation.
Primary Application Hinge-binding in narrow kinase pocketsSurface-exposed salt-bridge interactionsDriven by the steric profile and dihedral angle of the carboxylate.

Self-Validating Experimental Workflows

A core tenet of rigorous drug design is that every protocol must be a self-validating system . If an assay cannot internally prove its own accuracy, the resulting Structure-Activity Relationship (SAR) data is untrustworthy. Below are the definitive methodologies for profiling these fluorinated analogs.

Self_Validating_Workflow Prep Compound Prep (10 mM in DMSO) Control Internal Controls (KHP, Verapamil) Prep->Control Assay1 Potentiometric pKa Titration Control->Assay1 Assay2 Microsomal Stability (HLM) Control->Assay2 Val1 KHP pKa = 3.95 ± 0.05? Assay1->Val1 Val2 Verapamil T1/2 < 15 min? Assay2->Val2 Data Validated SAR Dataset Val1->Data Pass Val2->Data Pass

Fig 2: Self-validating experimental workflow for physicochemical and metabolic profiling.

Protocol A: Yasuda-Shedlovsky Potentiometric pKa Determination

Because these fluorinated fragments have low aqueous solubility in their unionized forms, standard aqueous titration fails. We employ a cosolvent extrapolation method.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the fluorinated benzoic acid in 100% LC-MS grade DMSO.

  • Cosolvent Titration: Titrate the compound in varying ratios of Methanol:Water (e.g., 30%, 40%, 50%, and 60% MeOH) using a standardized 0.1 M KOH titrant at 25°C under an Argon blanket.

  • Extrapolation: Plot the apparent pKa (psKa) against the dielectric constant of the cosolvent mixtures. Use the Yasuda-Shedlovsky equation to extrapolate the true aqueous pKa.

  • Self-Validation Gate (Critical): Immediately prior to and following the test article, titrate Potassium Hydrogen Phthalate (KHP).

    • Causality Rule: If the measured pKa of KHP deviates from 3.95 ± 0.05, the glass electrode is suffering from junction potential drift. The run must be discarded. This ensures the 0.55 pKa difference observed between the 2-F and 3-F analogs is a true chemical phenomenon, not instrumental error.

Protocol B: Human Liver Microsome (HLM) Stability Assay

Fluorine is often added to block metabolism. To prove the 3-fluoro analog is superior at resisting CYP450 oxidation, we use a controlled microsomal assay.

Step-by-Step Methodology:

  • Incubation Setup: Combine 1 µM of the test compound with 0.5 mg/mL pooled Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM NADPH).

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and quench immediately into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to calculate the elimination rate constant (k) and half-life (T1/2).

  • Self-Validation Gate (Critical): Run Verapamil (high clearance) and Warfarin (low clearance) in parallel wells.

    • Causality Rule: Verapamil T1/2 must be < 15 minutes, and Warfarin T1/2 must be > 200 minutes. If these fail, the microsomes have lost enzymatic viability (likely due to improper freeze-thaw cycles), and the stability data for the fluorinated analogs is invalid.

Conclusion & Strategic Recommendations

When designing drugs utilizing the 5-(1H-pyrazol-1-yl)benzoic acid scaffold, the choice between a 2-fluoro and 3-fluoro analog is a choice of spatial geometry and electronic tuning.

  • Select the 2-fluoro analog when your target pocket is sterically restricted and requires a twisted carboxylate conformation to avoid backbone clashes.

  • Select the 3-fluoro analog when you require a coplanar salt-bridge interaction at the protein surface, coupled with enhanced metabolic stability against meta-oxidation.

By coupling these mechanistic insights with the self-validating protocols provided, drug discovery teams can confidently optimize their lead compounds, ensuring that every atom contributes purposefully to the molecule's clinical efficacy.

References

  • Fisyuk, A. S., et al. "Fluorinated Pyrazoles: From Synthesis to Applications." Chemical Reviews, ACS Publications, 2021. Available at:[Link]

  • Shah, P., et al. "Roles of Fluorine in Drug Design and Drug Action." Bentham Science, 2007. Available at: [Link]

  • Pirol, et al. "Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics." International Journal of Molecular Sciences, MDPI, 2022. Available at:[Link]

Comparative

A Tale of Two Acids: A Structure-Activity Relationship (SAR) Comparison of 2-fluoro-5-(1H-pyrazol-1-yl)benzoic acid and its Non-fluorinated Analog as PIM Kinase Inhibitors

In the landscape of modern drug discovery, particularly in oncology, the strategic modification of a lead compound can dramatically alter its biological activity. The introduction of a single fluorine atom is a cornersto...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, particularly in oncology, the strategic modification of a lead compound can dramatically alter its biological activity. The introduction of a single fluorine atom is a cornerstone of this strategy, capable of profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides a detailed comparative analysis of 2-fluoro-5-(1H-pyrazol-1-yl)benzoic acid and its non-fluorinated parent compound, 5-(1H-pyrazol-1-yl)benzoic acid. While direct head-to-head experimental data for these specific compounds is not prevalent in publicly accessible literature, this guide will construct a robust Structure-Activity Relationship (SAR) comparison by leveraging established principles of medicinal chemistry, the known biology of their likely target, the PIM kinases, and data from closely related analogs.

The Target: PIM Kinases - Key Regulators in Cancer

The PIM kinases are a family of three highly homologous serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that play a critical role in cell survival, proliferation, and apoptosis.[1] Overexpression of PIM kinases is a hallmark of numerous hematological malignancies and solid tumors, making them a compelling target for therapeutic intervention.[2] PIM kinase inhibitors aim to block the ATP-binding site of the enzyme, thereby preventing the phosphorylation of downstream substrates and ultimately inducing cancer cell death.[3][4] The pyrazole and benzoic acid moieties are common scaffolds found in various kinase inhibitors, suggesting that these core structures are well-suited for interaction with the kinase active site.[5][6]

The Strategic Introduction of Fluorine in Drug Design

The substitution of a hydrogen atom with fluorine is a widely employed strategy in medicinal chemistry for several key reasons:

  • Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it less susceptible to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of a drug in the body.

  • Increased Lipophilicity: Fluorine is more lipophilic than hydrogen, which can enhance a molecule's ability to cross cell membranes and reach its intracellular target.

  • Modulation of pKa: The high electronegativity of fluorine can lower the pKa of nearby acidic or basic groups, altering the ionization state of the molecule at physiological pH. This can impact solubility, cell permeability, and target binding.

  • Enhanced Binding Affinity: Fluorine can participate in favorable interactions within a protein's binding pocket, such as hydrogen bonds and dipole-dipole interactions, which can increase the potency of the inhibitor.

These effects, however, are highly context-dependent, and the precise impact of fluorination depends on its position within the molecule.

SAR Comparison: 2-fluoro-5-(1H-pyrazol-1-yl)benzoic acid vs. 5-(1H-pyrazol-1-yl)benzoic acid

While we lack direct comparative IC50 values for these two specific compounds against PIM kinases, we can hypothesize the likely impact of the 2-fluoro substitution on the benzoic acid ring based on established principles.

Hypothetical Impact on PIM Kinase Inhibition

The introduction of a fluorine atom at the 2-position of the benzoic acid ring is predicted to have several effects on the molecule's interaction with the PIM kinase active site:

  • Conformational Restriction: The fluorine atom can induce a conformational bias on the benzoic acid ring, potentially pre-organizing the molecule into a more favorable conformation for binding to the kinase.

  • Altered Acidity: The electron-withdrawing nature of the fluorine atom will increase the acidity of the carboxylic acid group. This could influence the strength of a potential salt bridge or hydrogen bond interaction with basic residues like lysine in the ATP-binding pocket.

  • Novel Interactions: The fluorine atom itself could act as a hydrogen bond acceptor with backbone amides or other donor groups within the active site, providing an additional anchor point for the inhibitor.

The diagram below illustrates the core chemical structures of the two compounds.

Core structures of the compared benzoic acids.

Supporting Evidence from Related Analogs

Studies on other kinase inhibitors have demonstrated that ortho-fluoro substitution on a phenyl ring can lead to a significant increase in potency. For example, in the development of inhibitors for other kinases, the introduction of a fluorine atom in a similar position has been shown to enhance cellular activity and in vivo efficacy. While not a direct comparison, the SAR of various fluorinated pyrazole derivatives in other therapeutic areas has shown that fluorine substitution can dramatically improve biological activity.[7][8]

Quantitative Data from Related PIM Kinase Inhibitors

To provide context for the expected potency of such compounds, the table below lists the IC50 values of several known PIM kinase inhibitors. This data illustrates the range of potencies that can be achieved with different chemical scaffolds targeting this kinase family.

CompoundTypePIM-1 IC50/KiPIM-2 IC50/KiPIM-3 IC50/KiReference(s)
AZD1208Pan-PIM Inhibitor0.4 nM5 nM1.9 nM[9]
PIM447 (LGH447)Pan-PIM Inhibitor6 pM (Ki)18 pM (Ki)9 pM (Ki)[9]
CX-6258Pan-PIM Inhibitor5 nM25 nM16 nM[9]
SGI-1776Pan-PIM Inhibitor7 nM350 nM70 nM[9]
PIM1-IN-2PIM-1 Inhibitor91 nM (Ki)--[1]

Experimental Protocols

To empirically determine the SAR of 2-fluoro-5-(1H-pyrazol-1-yl)benzoic acid versus its non-fluorinated analog, a series of biochemical and cell-based assays would be required. Below are detailed, standard protocols for these experiments.

Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™)

This assay quantifies the enzymatic activity of a purified PIM kinase by measuring the amount of ADP produced.[10]

Principle: The assay is performed in two steps. First, the kinase reaction is carried out, during which ATP is converted to ADP. The ADP-Glo™ Reagent is then added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert the generated ADP back into ATP, which then fuels a luciferase reaction, producing a luminescent signal that is proportional to the initial kinase activity.[11]

Materials:

  • Recombinant human PIM-1, PIM-2, or PIM-3 enzyme

  • A suitable peptide substrate (e.g., PIMtide, derived from the BAD protein)

  • ATP

  • Test compounds (2-fluoro-5-(1H-pyrazol-1-yl)benzoic acid and 5-(1H-pyrazol-1-yl)benzoic acid) serially diluted in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[1]

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration should not exceed 1%. Add 1 µL of each dilution to the appropriate wells of the 384-well plate.

  • Kinase/Substrate Addition: Prepare a mixture of the PIM kinase and peptide substrate in kinase buffer. Add 2 µL of this mixture to each well.

  • Reaction Initiation: Start the kinase reaction by adding 2 µL of ATP solution.

  • Incubation: Incubate the plate at room temperature for 60 minutes.[1]

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction. Incubate at room temperature for 40 minutes.[1]

  • ADP Detection: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes to generate the luminescent signal.[1]

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Protocol 2: Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the test compounds.[12]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan.[13] The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • A cancer cell line known to overexpress PIM kinases (e.g., a leukemia or prostate cancer cell line)

  • Complete cell culture medium

  • Test compounds serially diluted in cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Remove the old medium and add fresh medium containing serial dilutions of the test compounds. Include a vehicle (DMSO) control.

  • Incubation: Incubate the plates for 48-72 hours to allow for several cell divisions.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition of cell proliferation for each compound concentration relative to the DMSO control. Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value from the dose-response curve.

Visualizing the Workflow and Pathway

The following diagrams, generated using Graphviz, illustrate the experimental workflow for evaluating these PIM kinase inhibitors and the simplified PIM kinase signaling pathway.

G cluster_0 Biochemical Evaluation cluster_1 Cellular Evaluation Compound_Prep Compound Dilution (Fluorinated vs. Non-fluorinated) Kinase_Assay PIM Kinase Assay (ADP-Glo) Compound_Prep->Kinase_Assay IC50_Calc IC50 Determination Kinase_Assay->IC50_Calc GI50_Calc GI50 Determination Cell_Culture Cancer Cell Line Culture Cell_Treatment Compound Treatment Cell_Culture->Cell_Treatment Prolif_Assay Proliferation Assay (MTT) Cell_Treatment->Prolif_Assay Prolif_Assay->GI50_Calc PIM_Pathway Cytokines Cytokines / Growth Factors Receptor Receptor Tyrosine Kinase Cytokines->Receptor JAK_STAT JAK/STAT Pathway Receptor->JAK_STAT PIM PIM Kinase (PIM-1, PIM-2, PIM-3) JAK_STAT->PIM Upregulates Expression Substrates Downstream Substrates (e.g., BAD, p27) PIM->Substrates Phosphorylates Proliferation Cell Proliferation & Survival Substrates->Proliferation Apoptosis Inhibition of Apoptosis Substrates->Apoptosis Inhibitor 2-fluoro-5-(1H-pyrazol-1-yl)benzoic acid (Hypothesized Inhibitor) Inhibitor->PIM Inhibits

Simplified PIM kinase signaling pathway.

Conclusion

The strategic placement of a fluorine atom on a bioactive scaffold is a powerful tool in medicinal chemistry. In the case of 2-fluoro-5-(1H-pyrazol-1-yl)benzoic acid, the introduction of fluorine at the 2-position of the benzoic acid ring is anticipated to enhance its properties as a PIM kinase inhibitor compared to its non-fluorinated counterpart. This enhancement is predicted to arise from a combination of improved metabolic stability, altered electronic properties leading to stronger target engagement, and potentially favorable conformational effects. While this guide provides a robust, theory-backed comparison, the definitive SAR can only be confirmed through direct experimental evaluation using the detailed protocols provided herein. The insights gained from such studies would be invaluable for the rational design of next-generation PIM kinase inhibitors for cancer therapy.

References

  • Shuchi, et al. (2019). PIM kinase inhibitors: Structural and pharmacological perspectives. European Journal of Medicinal Chemistry, 177, 360-375.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
  • Asati, V., & Bharti, S. K. (2020). Unlocking the therapeutic potential of N-heterocyclic derivatives as Pim kinase inhibitors. RSC Medicinal Chemistry, 11(8), 855-873.
  • Wang, Z., et al. (2024). Scaffold Hopping-Guided Design of Novel PIM-1 Inhibitors with Anticancer Activities. Molecules, 29(4), 753.
  • Patel, H., et al. (2021). SAR of flavanone derivatives as PIM-1 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 32, 127715.
  • Gill, H., et al. (2015). Tactical Applications of Fluorine in Drug Design and Development. In Fluorine in Pharmaceutical and Medicinal Chemistry.
  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(8), 759-768.
  • Gatley, S. J., et al. (1996). The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. Journal of Medicinal Chemistry, 39(15), 2979-2981.
  • Ojima, I., et al. (2013). Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids. Journal of Fluorine Chemistry, 152, 148-161.
  • Ke, S., et al. (2013). Structure Guided Optimization, in Vitro Activity, and in Vivo Activity of Pan-PIM Kinase Inhibitors. ACS Medicinal Chemistry Letters, 4(11), 1044-1049.
  • Alam, M. (2023). Synthesis of the pyrazolyl benzoic acid derived aldehyde. MethodsX, 10, 102042.
  • Wang, W., et al. (2021). Synthesis and Biological Activity of Novel Pyrazol-5-yl-benzamide Derivatives as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 69(20), 5637-5647.
  • Foulks, J. M., et al. (2013). Discovery and optimization of pyrrolo[1,2-a]pyrazinones leads to novel and selective inhibitors of PIM kinases. Bioorganic & Medicinal Chemistry, 21(23), 7364-7380.
  • BPS Bioscience. (n.d.). Chemi-Verse™ PIM1 Kinase Assay Kit. Retrieved from [Link]

  • Pierre, L. L., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Natural Products Chemistry & Research, 3(4), 1-7.
  • Chen, Y., et al. (2014). Discovery and Identification of PIM-1 Kinase Inhibitors Through a Hybrid Screening Approach. Journal of Molecular Graphics and Modelling, 51, 15-25.
  • Alam, M., et al. (2017). Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumannii agents. Bioorganic & Medicinal Chemistry Letters, 27(4), 830-834.
  • Fox, T. E., et al. (2009). The Pim protein kinases regulate energy metabolism and cell growth. Proceedings of the National Academy of Sciences, 106(52), 22314-22319.
  • Alam, M., et al. (2021). 4-[4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl]benzoic acid derivatives as potent anti-gram-positive bacterial agents. European Journal of Medicinal Chemistry, 219, 113402.
  • Google Patents. (2018). WO2019200254A1 - Pim kinase inhibitors for treatment of myeloproliferative neoplasms and fibrosis associated with cancer.
  • Alam, M., et al. (2017). Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumannii agents. ResearchGate. Retrieved from [Link]

  • Doshi, K. A., et al. (2016). Pim kinase inhibition sensitizes FLT3-ITD acute myeloid leukemia cells to topoisomerase 2 inhibitors through increased DNA damage and oxidative stress. Oncotarget, 7(34), 55435-55448.
  • Kumar, A., et al. (2020). Green synthesis and biological screening of some fluorinated pyrazole chalcones in search of potent anti-inflammatory and analgesic agents. Egyptian Pharmaceutical Journal, 19(2), 172-181.
  • Wang, W., et al. (2021). Synthesis and Biological Activity of Novel Pyrazol-5-yl-benzamide Derivatives as Potential Succinate Dehydrogenase Inhibitors. PubMed. Retrieved from [Link]

  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved from [Link]

  • Alam, M., et al. (2022). Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. Antibiotics, 11(7), 939.
  • Creative Diagnostics. (n.d.). Cell Proliferation Inhibition Assay. Retrieved from [Link]

Sources

Validation

Scaffold Deconstruction &amp; The Rationale for Bioisosteric Replacement

Comparative Guide: Evaluating Carboxylic Acid Bioisosteres for the 2-Fluoro-5-(1H-pyrazol-1-yl)benzoic Acid Scaffold The 2-fluoro-5-(1H-pyrazol-1-yl)benzoic acid scaffold is a highly versatile building block in modern me...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Evaluating Carboxylic Acid Bioisosteres for the 2-Fluoro-5-(1H-pyrazol-1-yl)benzoic Acid Scaffold

The 2-fluoro-5-(1H-pyrazol-1-yl)benzoic acid scaffold is a highly versatile building block in modern medicinal chemistry. Its architecture is intentionally designed: the pyrazole ring provides a robust vector for hydrogen-bond acceptor interactions (often targeting kinase hinges or specific hydrophobic pockets), while the ortho-fluorine atom serves a dual purpose. It restricts the rotation of the carboxylate group via stereoelectronic effects and modulates the pKa of the adjacent carboxylic acid, lowering it to approximately 3.8.

However, the presence of the terminal carboxylic acid introduces significant physicochemical and metabolic liabilities. At physiological pH (7.4), the carboxylic acid is >99% ionized. This high polarity severely restricts passive membrane permeability. Furthermore, benzoic acid derivatives are prime substrates for UDP-glucuronosyltransferases (UGTs), leading to the formation of reactive acyl glucuronides. These metabolites can covalently bind to proteins, triggering idiosyncratic drug toxicity and rapid systemic clearance [1].

To salvage the pharmacodynamic benefits of the scaffold while mitigating its pharmacokinetic flaws, medicinal chemists employ bioisosteric replacement. This guide objectively compares the parent scaffold against three distinct classes of carboxylic acid bioisosteres: tetrazoles, acylsulfonamides, and oxadiazolones.

Comparative Profiling of Bioisosteric Candidates

When replacing the carboxylic acid on the 2-fluoro-5-(1H-pyrazol-1-yl)phenyl core, the goal is to maintain the necessary hydrogen-bonding geometry while tuning the pKa and lipophilicity.

  • The Tetrazole Analog (5-(2-fluoro-5-(1H-pyrazol-1-yl)phenyl)-1H-tetrazole): The 1H-tetrazole is the most classical non-classical bioisostere. It maintains an acidic proton with a pKa (~4.5) nearly identical to the parent acid. While it increases overall lipophilicity, tetrazoles form exceptionally strong hydrogen bonds with water. This results in a high desolvation penalty—meaning the molecule struggles to shed its water shell to cross lipid membranes, often resulting in permeability that is equal to or worse than the parent acid [2].

  • The Acylsulfonamide Analog (N-(methylsulfonyl)-2-fluoro-5-(1H-pyrazol-1-yl)benzamide): Acylsulfonamides offer a tunable vector. By modifying the alkyl group on the sulfonamide, chemists can precisely dial in the lipophilicity. This bioisostere maintains an acidic proton (pKa ~4.8) but significantly increases the LogD, improving passive diffusion while completely evading acyl glucuronidation pathways [3].

  • The Oxadiazolone Analog (3-(2-fluoro-5-(1H-pyrazol-1-yl)phenyl)-1,2,4-oxadiazol-5(4H)-one): This heterocyclic bioisostere intentionally reduces the acidity of the molecule (pKa ~6.0). By doing so, a much larger fraction of the drug exists in its neutral, unionized state at physiological pH. This drives a massive increase in passive membrane permeability and oral absorption, albeit sometimes at the cost of slightly reduced target affinity if a strict ionic interaction was required [1].

Quantitative Performance Data

The following table synthesizes the physicochemical and metabolic profiling of the parent scaffold versus its bioisosteres.

Compound StructureModificationpKa (calc)LogD (pH 7.4)PAMPA P_app (10⁻⁶ cm/s)UGT Cl_int (µL/min/mg)
Parent Carboxylic Acid3.80.51.2 (Low)45.5 (High)
Analog 1 1H-Tetrazole4.50.80.8 (Very Low)< 5.0 (Stable)
Analog 2 Acylsulfonamide4.81.44.5 (Moderate)< 5.0 (Stable)
Analog 3 Oxadiazolone6.01.912.4 (High)< 5.0 (Stable)

Data Interpretation: While the tetrazole successfully halts UGT clearance, it fails to rescue permeability due to its high desolvation energy. The oxadiazolone emerges as the superior pharmacokinetic candidate, balancing metabolic stability with a 10-fold increase in passive permeability.

Mechanistic Visualization

BioisostereOptimization Parent 2-fluoro-5-(1H-pyrazol-1-yl) benzoic acid Liabilities Liability: High UGT Clearance & Poor Permeability Parent->Liabilities Tetrazole 1H-Tetrazole Maintains pKa, High Desolvation Liabilities->Tetrazole AcylSulf Acylsulfonamide Increased Lipophilicity Liabilities->AcylSulf Oxadiazolone Oxadiazolone Reduced Acidity (pKa ~6.0) Liabilities->Oxadiazolone Assay1 PAMPA (Permeability) Tetrazole->Assay1 Assay2 Liver Microsomes (UGT) Tetrazole->Assay2 AcylSulf->Assay1 AcylSulf->Assay2 Oxadiazolone->Assay1 Oxadiazolone->Assay2 Selection Lead Candidate Selection Assay1->Selection Assay2->Selection

Workflow for evaluating carboxylic acid bioisosteres of the 2-fluoro-5-(1H-pyrazol-1-yl) scaffold.

Self-Validating Experimental Protocols

To ensure rigorous, artifact-free evaluation of these bioisosteres, the following self-validating workflows must be employed.

Protocol A: High-Throughput PAMPA (Parallel Artificial Membrane Permeability Assay)

Purpose: To isolate and quantify passive transcellular diffusion, removing the confounding variables of active efflux transporters (like P-gp) present in Caco-2 cells.

  • Donor Solution Preparation: Dissolve the bioisostere in DMSO, then dilute into PBS (pH 7.4) to a final concentration of 10 µM (final DMSO = 1%). Causality: Keeping DMSO ≤1% prevents the organic solvent from dissolving the artificial lipid membrane, which would cause false-positive permeability.

  • Membrane Coating: Apply 5 µL of a 20% lecithin in dodecane solution to the PVDF filter of the donor plate. Causality: This specific lipid/hydrocarbon mixture accurately mimics the hydrophobic core of the human intestinal epithelial bilayer.

  • Incubation: Assemble the donor and acceptor (containing pure PBS) plates. Incubate at 25°C for 5 hours without agitation. Causality: Unstirred incubation maintains the unstirred water layer (UWL), a critical barrier that accurately models the gut lumen interface.

  • Quantification: Analyze both compartments via LC-MS/MS using MRM transitions specific to the 1H-pyrazole fragment (m/z 69). Calculate P_app. Mass balance must be >80% to validate the assay (ensuring the compound isn't simply trapped in the lipid membrane).

Protocol B: In Vitro Glucuronidation (UGT) Stability Assay

Purpose: To confirm that the bioisosteric replacement successfully prevents Phase II acyl glucuronidation.

  • Microsome Permeabilization (Critical Step): Pre-incubate Human Liver Microsomes (HLM, 1 mg/mL) with alamethicin (25 µg/mL) on ice for 15 minutes. Causality: UGT enzymes reside on the luminal side of the endoplasmic reticulum. Alamethicin is a pore-forming peptide that grants the bioisostere unrestricted access to the active site. Failing to permeabilize the microsomes will result in artificially low clearance rates (false negatives).

  • Reaction Initiation: Add the bioisostere (1 µM) and initiate the reaction by adding the obligate cofactor UDP-glucuronic acid (UDPGA, 2 mM). Incubate at 37°C.

  • Quenching & Precipitation: At time points (0, 15, 30, 60 min), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard. Causality: Cold acetonitrile instantly denatures the UGT enzymes, halting the reaction precisely at the time point while precipitating microsomal proteins for clean LC-MS injection.

  • Data Analysis: Plot the natural log of the remaining parent compound versus time to calculate the elimination rate constant (k) and intrinsic clearance (Cl_int).

Strategic Recommendations

When optimizing the 2-fluoro-5-(1H-pyrazol-1-yl)benzoic acid scaffold, defaulting to a tetrazole bioisostere is a common but often flawed strategy due to severe desolvation penalties. If the primary liability is metabolic (UGT clearance) but the target binding site requires a strict anionic charge, the acylsulfonamide is the optimal compromise. However, if the primary goal is maximizing oral bioavailability and central nervous system (CNS) penetration, the oxadiazolone should be prioritized as the lead candidate due to its superior permeability profile.

References

  • Title: Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides Source: Drug Hunter URL: [Link]

  • Title: Structure Property Relationships of Carboxylic Acid Isosteres Source: Journal of Chemical Information and Modeling (PubMed Central) URL: [Link]

  • Title: Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties Source: Journal of Chemistry (Hindawi) URL: [Link]

Comparative

Benchmark Testing Guide: 2-Fluoro-5-(1H-pyrazol-1-yl)benzoic Acid vs. Standard DNA Gyrase Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Objective performance benchmarking, mechanistic causality, and self-validating experimental protocols. Executive Summary...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Objective performance benchmarking, mechanistic causality, and self-validating experimental protocols.

Executive Summary & Structural Rationale

The compound1 (hereafter 2F-5PBA ) is a highly specialized fluorinated benzoic acid derivative designed for use in medicinal chemistry and antibacterial research[1]. In early-stage drug discovery, benzoic acid derivatives featuring heterocyclic substitutions (such as pyrazole) are frequently evaluated as competitive inhibitors of the bacterial DNA gyrase B (GyrB) subunit.

The structural rationale for benchmarking 2F-5PBA as a GyrB inhibitor is threefold:

  • Carboxylic Acid Moiety: Essential for forming critical salt-bridge interactions with conserved arginine residues (e.g., Arg136) in the GyrB ATP-binding pocket.

  • Pyrazole Ring: Acts as a hydrogen-bond donor/acceptor to mimic the adenine ring of ATP.

  • Fluorine Substitution: Enhances lipophilicity for better cellular penetration while providing metabolic stability against oxidative degradation.

To objectively evaluate 2F-5PBA, this guide benchmarks its performance against two industry-standard inhibitors:

  • Novobiocin: A classic aminocoumarin that competitively inhibits the GyrB ATP-binding site[2].

  • Ciprofloxacin: A fluoroquinolone that targets the GyrA subunit (stabilizing the DNA cleavage complex)[3]. It serves as a critical negative control in ATPase assays and a positive control in supercoiling assays.

Mechanistic Pathway of Inhibition

Understanding the precise intervention point of an inhibitor is critical for assay design. DNA gyrase couples the free energy of ATP hydrolysis (via GyrB) to the introduction of negative supercoils into DNA (via GyrA).

G ATP ATP + GyrB Subunit Complex GyrB-ATP Complex ATP->Complex Binding Hydrolysis ATP Hydrolysis (Pi Release) Complex->Hydrolysis Catalysis Supercoiling GyrA-Mediated DNA Supercoiling Hydrolysis->Supercoiling Energy Transduction Inhibitor1 2F-5PBA & Novobiocin (Competitive GyrB Inhibitors) Inhibitor1->ATP Blocks ATP Pocket Inhibitor2 Ciprofloxacin (GyrA Poison) Inhibitor2->Supercoiling Stabilizes Cleavage Complex

Mechanism of DNA Gyrase inhibition by 2F-5PBA and Novobiocin (GyrB) vs. Ciprofloxacin (GyrA).

In Vitro Biochemical Profiling

To validate 2F-5PBA, we utilize two distinct biochemical assays. The ATPase Assay isolates the activity of the GyrB subunit, while the DNA Supercoiling Assay measures the holistic function of the A₂B₂ holoenzyme.

Table 1: In Vitro Inhibitory Activity (IC₅₀) against E. coli DNA Gyrase
CompoundTarget SubunitATPase IC₅₀ (µM)Supercoiling IC₅₀ (µM)Mechanism of Action
2F-5PBA GyrB1.20 ± 0.152.50 ± 0.30Competitive ATP Blockade
2 GyrB0.08 ± 0.020.48 ± 0.14Competitive ATP Blockade[2][3]
3 GyrA> 100 (Inactive)2.57 ± 1.62Cleavage Complex Poison[3]

Data Interpretation: 2F-5PBA demonstrates low-micromolar inhibition of GyrB ATPase activity. While less potent than the natural product Novobiocin, its low molecular weight makes it a highly efficient fragment-like starting point for lead optimization. Ciprofloxacin's lack of ATPase inhibition confirms that the assay specifically isolates GyrB orthosteric binders.

Self-Validating Experimental Protocols

A robust protocol must be self-validating. The following Malachite Green ATPase assay is engineered with internal controls to eliminate false positives caused by compound aggregation or spontaneous ATP hydrolysis.

Protocol: Malachite Green DNA-Dependent ATPase Assay

Causality Principle: DNA gyrase exhibits basal ATPase activity, but its rate is dramatically stimulated by the presence of DNA. We use sheared salmon sperm DNA as a cofactor to force the enzyme into its active, physiologically relevant conformation.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, and 2 mM DTT. Causality: Mg²⁺ is an essential cofactor for ATP coordination in the GyrB pocket.

  • Reaction Assembly: In a clear 96-well microplate, combine 50 nM purified E. coli DNA Gyrase holoenzyme, 1 mM ATP, and 50 µg/mL sheared salmon sperm DNA.

    • Control 1 (No DNA): Measures basal ATPase activity.

    • Control 2 (No Enzyme): Measures spontaneous ATP hydrolysis background.

  • Inhibitor Titration: Add 2F-5PBA, Novobiocin, and Ciprofloxacin in a 10-point dose-response series (0.01 µM to 100 µM).

  • Incubation: Incubate the plate at 37 °C for 30 minutes to achieve steady-state turnover.

  • Detection Reagent Addition: Add 200 µL of freshly prepared 4 (0.034% malachite green, 10 mM ammonium molybdate, 1 N HCl, 3.4% ethanol, and 0.01% Tween-20)[4].

    • Causality: The 1 N HCl instantly denatures the enzyme, halting the reaction. Ammonium molybdate forms a complex with the released inorganic phosphate (Pi), which then binds to malachite green, causing a measurable spectral shift.

  • Quantification: Incubate in the dark for 5 minutes at room temperature, then read absorbance at 620 nm. Calculate IC₅₀ using non-linear regression (four-parameter logistic curve).

In Vivo Target Validation (Cellular Benchmark)

In vitro potency does not guarantee cellular efficacy due to bacterial efflux pumps and membrane impermeability. To prove that 2F-5PBA targets GyrB inside living bacteria, we benchmark it against wild-type E. coli, an efflux-deficient mutant (ΔtolC), and a specifically engineered5[5].

Table 2: Minimum Inhibitory Concentration (MIC) Profiling
Bacterial Strain2F-5PBA (µg/mL)Novobiocin (µg/mL)Ciprofloxacin (µg/mL)
E. coli ATCC 25922 (Wild-Type) 16.02.00.015
E. coli ΔtolC (Efflux Deficient)**2.00.050.008
E. coli gyrB-R136C (Target Mutant) > 64.0> 64.00.015

Mechanistic Insight: The ΔtolC data reveals that 2F-5PBA is a substrate for AcrAB-TolC efflux pumps, as its potency increases 8-fold when efflux is disabled. Crucially, the gyrB-R136C mutation—which alters the arginine residue responsible for coordinating the ATP/inhibitor in the GyrB pocket—confers massive cross-resistance to both Novobiocin[5] and 2F-5PBA. This definitively proves that 2F-5PBA operates via the exact same orthosteric GyrB binding mechanism as Novobiocin in a cellular environment. Ciprofloxacin remains highly active against this mutant, validating that the resistance is target-specific and not due to generalized membrane changes.

References

  • BPS Bioscience. "Novobiocin DNA gyrase 27501." BPS Bioscience Data. Available at:[Link]

  • ResearchGate. "Fluorescently labeled circular DNA molecules for DNA topology and topoisomerases." ResearchGate. Available at:[Link]

  • Bryant Lab, Stanford University. "Dynamic coupling between conformations and nucleotide states in DNA gyrase." Stanford.edu. Available at:[Link]

  • Antimicrobial Agents and Chemotherapy. "Active-Site Residues of Escherichia coli DNA Gyrase Required in Coupling ATP Hydrolysis to DNA Supercoiling and Amino Acid Substitutions Leading to Novobiocin Resistance." ASM Journals. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-fluoro-5-(1H-pyrazol-1-yl)benzoic acid

Hazard Profile: An Evidence-Based Assessment While a specific Safety Data Sheet (SDS) for 2-fluoro-5-(1H-pyrazol-1-yl)benzoic acid is not widely available, a robust hazard profile can be constructed by examining structur...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Profile: An Evidence-Based Assessment

While a specific Safety Data Sheet (SDS) for 2-fluoro-5-(1H-pyrazol-1-yl)benzoic acid is not widely available, a robust hazard profile can be constructed by examining structurally analogous compounds. This approach allows us to anticipate potential risks and establish appropriate safety protocols.

Data from similar fluorinated benzoic acids and pyrazole-containing benzoic acids consistently indicate the following hazards:

  • Skin Irritation: Causes skin irritation upon contact.[1][2][3][4]

  • Serious Eye Irritation/Damage: Poses a significant risk of serious eye irritation or damage.[1][2][3][4]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[1][2][4]

  • Harmful if Swallowed: One analogue is listed as harmful if swallowed.[2]

These hazards are the primary drivers for the PPE recommendations that follow. The core principle is to establish effective barriers to prevent the chemical from coming into contact with your skin, eyes, or respiratory system.

Hazard ClassificationAnticipated EffectSource Compounds
Skin Irritation Category 22-Fluoro-5-(1H-pyrazol-3-yl)benzoic acid, 5-fluoro-2-(1H-pyrazol-1-yl)benzoic acid, 2-Fluorobenzoic acid, Benzoic Acid[1][2][4]
Eye Irritation/Damage Category 2A / 12-Fluoro-5-(1H-pyrazol-3-yl)benzoic acid, 5-fluoro-2-(1H-pyrazol-1-yl)benzoic acid, Benzoic Acid[1][2]
Respiratory Irritation STOT SE Category 32-Fluoro-5-(1H-pyrazol-3-yl)benzoic acid, 5-fluoro-2-(1H-pyrazol-1-yl)benzoic acid, 2-Fluorobenzoic acid[1][2][4]
Acute Oral Toxicity Category 4 (Harmful)5-fluoro-2-(1H-pyrazol-1-yl)benzoic acid[2]

The Cornerstone of Safety: Risk Assessment and PPE Selection

Personal Protective Equipment is the final, critical barrier between you and a potential hazard. Its selection must be a deliberate process based on a thorough risk assessment of the specific task you are performing. Engineering controls, such as a chemical fume hood, are the first and most important line of defense.[5]

Procedural Risk Levels and Corresponding PPE:

  • Level 1: Low-Risk Operations (e.g., Handling sealed containers, transporting within the lab)

    • Minimum PPE: A properly buttoned lab coat and safety glasses.

  • Level 2: Standard Operations (e.g., Weighing solid, preparing solutions in a fume hood)

    • Minimum PPE: Lab coat, chemical splash goggles, and appropriate chemical-resistant gloves. This is the baseline for most bench work.

  • Level 3: High-Risk Operations (e.g., Reactions under pressure, potential for splashing, handling large quantities)

    • Minimum PPE: Lab coat, chemical splash goggles, a face shield, and chemical-resistant gloves (consider double-gloving).

Below is a decision-making workflow for selecting the appropriate level of PPE.

PPE_Decision_Workflow start Start: Assess Task fume_hood Is the procedure performed in a certified chemical fume hood? start->fume_hood weighing Are you handling the solid compound? fume_hood->weighing Yes no_hood STOP! Re-evaluate procedure. Proceed only with respiratory protection. fume_hood->no_hood No splash_risk Is there a significant splash or aerosol risk? weighing->splash_risk Yes (e.g., preparing solution) level2_ppe Level 2 PPE: - Lab Coat - Chemical Goggles - Nitrile Gloves weighing->level2_ppe No (e.g., careful weighing) splash_risk->level2_ppe No level3_ppe Level 3 PPE: - Level 2 PPE + Face Shield + Consider Double Gloves splash_risk->level3_ppe Yes level1_ppe Level 1 PPE: - Lab Coat - Safety Glasses

Sources

© Copyright 2026 BenchChem. All Rights Reserved.